ABT-255 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
186293-38-9 |
|---|---|
Molecular Formula |
C21H24FN3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1 |
InChI Key |
LPFFKRSIFTURFF-SUMWQHHRSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4 |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
Synonyms |
ABT 255 ABT-255 |
Origin of Product |
United States |
Foundational & Exploratory
ABT-255 Free Base: A Technical Overview of a Novel 2-Pyridone Antimicrobial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: ABT-255 is a novel, synthetic antibacterial agent belonging to the 2-pyridone class of compounds. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Structurally similar to fluoroquinolones, ABT-255 represents a promising development in the search for new antimicrobials to combat challenging infectious diseases.[2] This document provides a comprehensive technical overview of ABT-255 free base, summarizing its chemical properties, mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Physicochemical Properties
ABT-255 is an organic compound with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₂₁H₂₄FN₃O₃ |
| Molecular Weight | 385.43 g/mol |
Mechanism of Action
While the precise mechanism of action for ABT-255 has not been definitively elucidated in the available literature, its structural similarity to the fluoroquinolone class of antibiotics strongly suggests that it functions as a bacterial topoisomerase inhibitor.[2][4] The proposed mechanism centers on the inhibition of DNA gyrase, an essential enzyme in Mycobacterium tuberculosis that controls DNA topology and is crucial for DNA replication and transcription.[1][5]
Fluoroquinolones exert their bactericidal effect by stabilizing the complex between DNA gyrase and DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[6][7] It is hypothesized that ABT-255 shares this mechanism, binding to the gyrase-DNA complex and inhibiting the re-ligation of cleaved DNA. This action effectively blocks DNA replication and leads to bacterial cell death.
Putative mechanism of action of ABT-255.
Preclinical Efficacy
ABT-255 has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including strains resistant to other antitubercular drugs.
In Vitro Activity
The minimum inhibitory concentration (MIC) of ABT-255 has been determined against various strains of M. tuberculosis using the Alamar blue reduction technique.
| M. tuberculosis Strain | MIC (μg/mL) |
| Drug-Susceptible Strains | 0.016 - 0.031 |
| Rifampin-Resistant Isolates | 0.031 |
| Ethambutol-Resistant Isolates | 0.031 |
Data sourced from Oleksijew, A. et al. (1998).[1]
In Vivo Efficacy
The efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 resulted in a significant reduction in the bacterial load in the lungs.
| M. tuberculosis Strain | Treatment | Log₁₀ Reduction in Lung CFU |
| Drug-Susceptible | 25 mg/kg/day for 4 weeks | 2 - 5 |
| Rifampin-Resistant | 25 mg/kg/day for 4 weeks | 2 - 3 |
Data sourced from Oleksijew, A. et al. (1998).[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Alamar Blue Assay
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.[8]
-
Inoculum Preparation: M. tuberculosis strains are grown on solid media. A bacterial suspension is prepared and adjusted to a McFarland turbidity standard, followed by dilution to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microplate containing appropriate growth medium (e.g., 7H9 broth).
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free and inoculum-free wells are included as positive and negative controls, respectively.
-
Incubation: The microplate is sealed and incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: After the initial incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to a drug-free control well. The plate is reincubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. If the control well turns pink, the Alamar Blue reagent is added to all wells. The MIC is determined as the lowest concentration of ABT-255 that prevents the color change (i.e., remains blue).
Murine Model of Pulmonary Tuberculosis
This protocol outlines the general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of tuberculosis.[9][10]
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains) are commonly used.
-
Infection: Mice are infected with an aerosol suspension of M. tuberculosis to establish a pulmonary infection.
-
Treatment Initiation: Treatment with ABT-255 or a vehicle control commences at a specified time post-infection. The drug is typically administered orally once daily.
-
Monitoring: The health of the animals is monitored throughout the study.
-
Endpoint and Bacterial Load Determination: After the treatment period (e.g., 4 weeks), mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., 7H10 agar).
-
Data Analysis: After incubation, colony-forming units (CFU) are counted, and the bacterial load in the lungs is calculated. The log₁₀ reduction in CFU in the treated group is compared to the vehicle control group to determine the efficacy of ABT-255.
Workflow for in vivo efficacy testing of ABT-255.
Conclusion
This compound is a promising 2-pyridone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its putative mechanism of action as a DNA gyrase inhibitor places it in a well-established and effective class of antibacterials. The preclinical data, demonstrating both in vitro and in vivo efficacy, warrant further investigation of ABT-255 as a potential candidate for the treatment of tuberculosis. The experimental protocols detailed herein provide a framework for the continued evaluation of this and other novel antimicrobial compounds.
References
- 1. Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]
The Discovery and Synthesis of ABT-255: A Technical Overview of a Novel 2-Pyridone Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel, potent antimicrobial agent belonging to the 2-pyridone class of compounds. Developed as an analog of ABT-719, ABT-255 has demonstrated significant efficacy, particularly against Mycobacterium tuberculosis, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available biological data for ABT-255, aimed at researchers and professionals in the field of drug development. The 2-pyridones represent a distinct class of antibacterial agents that act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3]
Core Compound Data: ABT-255 Free Base
| Property | Value | Source |
| IUPAC Name | 8-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid | Inferred from related compounds |
| Molecular Formula | C21H23FN4O3 | Inferred from related compounds |
| Molecular Weight | 402.43 g/mol | Inferred from related compounds |
| CAS Number | Not available for free base | N/A |
Synthesis and Discovery
The synthesis of 2-pyridone antibacterial agents like ABT-255 and its predecessor, ABT-719, involves multi-step synthetic routes. While a detailed, step-by-step protocol for this compound is not publicly available, the general approach to constructing the quinolizine core and introducing the necessary substituents can be inferred from the literature on related compounds. The synthesis of chiral 6-methyl-6,7-dihydro-2H-benzo[a]quinolizin-2-one-3-carboxylic acids, for instance, has been achieved via an unambiguous route starting from optically active norephedrines.[4] The synthesis of quinoline derivatives, a related structural class, often employs methods like the Pfitzinger reaction, starting from isatin and a substituted acetophenone.[5]
A plausible synthetic strategy for ABT-255 would involve the construction of the core quinolizine ring system followed by the introduction of the C-3 carboxylic acid, the C-7 fluorine, the C-8 aminopyrrolidinyl side chain, and the C-9 methyl group.
General Experimental Workflow for Quinolizine Synthesis
Caption: Generalized workflow for the synthesis of ABT-255.
Mechanism of Action: DNA Gyrase Inhibition
ABT-255, like other members of the 2-pyridone and quinolone classes of antibacterials, exerts its therapeutic effect by inhibiting bacterial DNA gyrase.[2][6] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6] The enzyme introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during the unwinding of the DNA double helix.[6]
The inhibition of DNA gyrase by quinolone-like compounds typically involves the stabilization of the covalent complex formed between the gyrase enzyme and the cleaved DNA strands.[6] This prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[6]
Caption: Mechanism of action of ABT-255 via DNA gyrase inhibition.
Biological Activity
ABT-255 has demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, with particularly noteworthy efficacy against Mycobacterium tuberculosis.
In Vitro Activity of ABT-255
| Organism | Strain | MIC (μg/mL) | Source |
| Mycobacterium tuberculosis | Drug-Susceptible | 0.016 - 0.031 | [1] |
| Mycobacterium tuberculosis | Drug-Resistant | 0.016 - 0.031 | [1] |
| Staphylococcus aureus | - | Superior to ciprofloxacin | [1] |
| Streptococcus pneumoniae | - | Superior to ciprofloxacin | [1] |
| Escherichia coli | - | Equivalent to ciprofloxacin | [1] |
In Vivo Efficacy of ABT-255 in a Murine Tuberculosis Model
| Parameter | Value | Source |
| Dose | 25 mg/kg/day (oral) | [1] |
| Treatment Duration | 4 weeks | [1] |
| Efficacy (Drug-Susceptible M. tb) | 2-5 log10 reduction in lung CFU | [1] |
| Efficacy (Rifampin-Resistant M. tb) | 2-3 log10 reduction in lung CFU | [1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for ABT-255 are not extensively reported in the public domain. However, the 2-pyridone class of compounds, including the related ABT-719, are known to be orally bioavailable.[2][3] Studies on related compounds can provide an indication of the expected pharmacokinetic profile. For instance, a study on the use of the CYP450 inhibitor aminobenzotriazole (ABT) can help in distinguishing between absorption and metabolism limitations for investigational drugs.[7]
Structure-Activity Relationship (SAR)
The structure-activity relationship for the 2-pyridone class of antibacterials has been a subject of investigation. For chiral quinolizine derivatives, the stereochemistry at certain positions can significantly influence the activity against Gram-positive versus Gram-negative bacteria.[4] For instance, an S-absolute configuration at a specific position in a benzo[a]quinolizin-2-one analog showed a preference for activity against Gram-negative organisms and DNA gyrase, while the R-configuration was more active against Gram-positives.[4] The nature and position of substituents on the quinoline or quinolizine ring are critical for potent DNA gyrase inhibition and broad-spectrum antibacterial activity.
Caption: Key structural features influencing the activity of 2-pyridones.
Conclusion
ABT-255 is a promising 2-pyridone antimicrobial agent with potent activity, particularly against Mycobacterium tuberculosis. Its mechanism of action via DNA gyrase inhibition places it in a well-established class of antibacterials, yet its novel quinolizine scaffold offers the potential for an improved therapeutic profile. While detailed synthetic and pharmacokinetic data are not fully available in the public literature, the information gathered provides a solid foundation for understanding the discovery and key characteristics of this compound. Further research and publication of more detailed preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of ABT-255.
References
- 1. | BioWorld [bioworld.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral DNA gyrase inhibitors. 3. Probing the chiral preference of the active site of DNA gyrase. Synthesis of 10-fluoro-6-methyl-6,7-dihydro-9-piperazinyl- 2H-benzo[a]quinolizin-20-one-3-carboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. The use of the suicide CYP450 inhibitor ABT for distinguishing absorption and metabolism processes in in-vivo pharmacokinetic screens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Chemical Properties of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel synthetic antibacterial agent belonging to the 2-pyridone class of compounds. It has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] As a potent inhibitor of bacterial DNA gyrase, ABT-255 represents a promising candidate for the development of new antimicrobial therapies. This technical guide provides a comprehensive overview of the core chemical properties of ABT-255 free base, its mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | [2][3] |
| Molecular Weight | 385.43 g/mol | [2][3][4] |
| CAS Number | 186293-38-9 | [4] |
| Appearance | White solid (for the HCl salt) | [] |
| Aqueous Solubility | Very poor aqueous solubility has been noted for a related compound abbreviated as ABT, with a reported value of 1.80 ± 0.27 µg/mL. While not specific to ABT-255, it suggests a similar low solubility profile. | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
ABT-255 exerts its bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, repair, and recombination, as they modulate the topological state of the DNA.
The signaling pathway for the mechanism of action of ABT-255, consistent with other quinolone-class antibiotics, can be visualized as follows:
Caption: Mechanism of action of ABT-255.
The process involves the following key steps:
-
Binding to the DNA-Gyrase Complex: ABT-255 binds to the complex formed between bacterial DNA and DNA gyrase.[6][8]
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient intermediate in the enzyme's catalytic cycle, known as the cleavage complex, where the DNA is cleaved but not yet re-ligated.[6][9]
-
Inhibition of DNA Replication: The stabilized complex blocks the progression of the DNA replication fork.[6]
-
Induction of Double-Strand Breaks: This blockage ultimately leads to the accumulation of double-strand breaks in the bacterial chromosome.[10]
-
Bacterial Cell Death: The extensive DNA damage triggers a cascade of events that result in bacterial cell death.
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC of ABT-255 against various bacterial strains can be determined using the broth microdilution method.[11][12][13]
Methodology:
-
Preparation of ABT-255 Stock Solution: A stock solution of ABT-255 is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate growth medium for the test organism).
-
Bacterial Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of ABT-255 that completely inhibits visible bacterial growth.
References
- 1. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of ABT-255 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent developed by Abbott Laboratories. It is a bioisostere of 4-quinolones and has demonstrated significant promise due to its potent in vitro and in vivo activity against a broad spectrum of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the structural elucidation of ABT-255 free base, its synthesis, mechanism of action, and a summary of its key quantitative data.
Chemical Structure and Properties
ABT-255 is chemically identified as 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. The free base has a molecular formula of C₂₁H₂₄FN₃O₃ and a molecular weight of 385.43 g/mol . The hydrochloride salt of ABT-255 has a molecular formula of C₂₁H₂₅ClFN₃O₃ and a molecular weight of 421.89 g/mol .
Table 1: Chemical Identifiers for ABT-255
| Identifier | Value |
| CAS Number | 186293-38-9 (free base) |
| Molecular Formula | C₂₁H₂₄FN₃O₃ |
| Molecular Weight | 385.43 g/mol |
| InChI Key (HCl Salt) | UTKJBXOVMQXMOU-OZIFAFRSSA-N |
| SMILES (HCl Salt) | CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
While detailed primary analytical data such as NMR, IR, and mass spectrometry for the definitive structure elucidation of ABT-255 are not publicly available in the reviewed literature, the structural information is consistently reported by multiple chemical suppliers and in chemical databases. The definitive characterization data would be found in the original patent filings from Abbott Laboratories.
Synthesis
ABT-255 is a synthetic 2-pyridone antibacterial agent. The synthesis of 2-pyridones, which are bioisosteres of 4-quinolones, required the development of novel chemical methods as previous approaches were not suitable for producing the necessary core structures.[1] While a detailed, step-by-step protocol for the synthesis of ABT-255 is not available in the public domain, related patents from Abbott Laboratories describe the general synthetic routes for 4-oxo-4H-quinolizine-3-carboxylic acid compounds. The synthesis would likely involve the construction of the quinolizine core followed by the addition of the cyclopropyl, fluoro, methyl, and octahydropyrrolo[3,4-b]pyridine moieties at the appropriate positions.
Mechanism of Action
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which act as bacterial topoisomerase inhibitors.[1] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, 2-pyridones interfere with critical cellular processes, leading to bacterial cell death. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.
Caption: General mechanism of action for 2-pyridone antibacterial agents like ABT-255.
In Vitro and In Vivo Efficacy
ABT-255 has demonstrated potent antibacterial activity in both laboratory and animal studies.
Table 2: In Vitro Activity of ABT-255
| Organism | Strain Type | MIC (mcg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-Susceptible & Drug-Resistant | 0.016-0.031 | [2] |
Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| Treatment | M. tuberculosis Strain | Log10 Reduction in Lung CFU | Reference |
| ABT-255 (25 mg/kg/day for 4 weeks) | Drug-Susceptible | 2-5 | [2] |
| ABT-255 (25 mg/kg/day for 4 weeks) | Rifampin-Resistant | 2-3 | [2] |
Experimental Protocols
Detailed experimental protocols for the studies that generated the above data are expected to be found in Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674.[2] Based on standard microbiological and pharmacological practices of the time, the following are generalized workflows for the key experiments.
In Vitro Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of ABT-255 against Mycobacterium tuberculosis was likely determined using a broth microdilution or agar dilution method.
Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.
Murine Model of Pulmonary Tuberculosis
The in vivo efficacy of ABT-255 was assessed in a mouse model of pulmonary tuberculosis.
Caption: Generalized workflow for the in vivo murine model of pulmonary tuberculosis.
Conclusion
ABT-255 is a potent 2-pyridone antibacterial agent with significant activity against Mycobacterium tuberculosis. Its mechanism of action as a bacterial topoisomerase inhibitor places it in a well-established class of antibiotics, while its novel chemical structure offers the potential for improved efficacy and a different resistance profile compared to existing drugs. Further research into its detailed molecular interactions and clinical performance is warranted. The primary reference for the experimental data presented here, Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674, should be consulted for a more in-depth understanding of the experimental methodologies.
References
Unveiling the Target: A Technical Guide to the Antimicrobial Action of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological target and mechanism of action of ABT-255 free base, a novel antimicrobial agent. The information presented herein is curated for researchers, scientists, and professionals involved in the discovery and development of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Target and Mechanism of Action
ABT-255 is a novel 2-pyridone antimicrobial agent with demonstrated efficacy against Mycobacterium tuberculosis, including both drug-sensitive and drug-resistant strains.[1][2] The primary biological target of ABT-255 has been identified as bacterial DNA gyrase .[3] DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. By inhibiting this enzyme, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death. ABT-255 is part of a broader class of 2-pyridone antibacterials that have been developed as potent inhibitors of DNA gyrase.
Quantitative Data Summary
The antimicrobial potency of ABT-255 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Organism | Strain Type | MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-Susceptible | 0.016 - 0.031 | [1][2] |
| Mycobacterium tuberculosis | Rifampin-Resistant | 0.031 | [1][2] |
| Mycobacterium tuberculosis | Ethambutol-Resistant | 0.031 | [1][2] |
Experimental Protocols
The identification and characterization of the biological target of ABT-255 rely on a combination of microbiological and biochemical assays. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method to determine the MIC of antimicrobial compounds against Mycobacterium tuberculosis.
Principle: Alamar Blue (resazurin) is a redox indicator. In the presence of viable, metabolically active cells, it is reduced from its oxidized blue state to a reduced pink form. The absence of a color change indicates inhibition of bacterial growth.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis inoculum
-
This compound stock solution
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent evaporation.
-
Drug Dilution: Prepare serial dilutions of ABT-255 in 7H9 broth directly in the microplate wells. The final volume in each well should be 100 µL. Include drug-free control wells.
-
Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or other strains) and add 100 µL to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one drug-free control well. Re-incubate for 24 hours.
-
Reading Results: If the control well turns pink, add the Alamar Blue mixture to all wells. If it remains blue, continue incubation and check the control well daily. Once the control is pink, incubate the entire plate for an additional 24 hours. The MIC is the lowest drug concentration that prevents the color change from blue to pink.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This biochemical assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.
Materials:
-
Purified bacterial DNA gyrase (subunits GyrA and GyrB)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)
-
ATP solution
-
This compound stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of ABT-255. The IC50 value can be determined by quantifying the band intensities.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of ABT-255 through the inhibition of DNA gyrase and its downstream effects on bacterial cellular processes.
Caption: Mechanism of action of ABT-255.
Experimental Workflow
The diagram below outlines the experimental workflow for the identification and characterization of the biological target of ABT-255.
Caption: Experimental workflow for target identification.
Logical Relationship
The following diagram illustrates the logical relationship between the chemical nature of ABT-255, its biological target, and its therapeutic potential.
Caption: Logical relationship of ABT-255's properties.
References
- 1. Identification of Potent DNA Gyrase Inhibitors Active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
ABT-255 free base in vitro activity
An In-depth Technical Guide on the In Vitro Activity of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel, synthetic 2-pyridone antibacterial agent that has demonstrated significant in vitro potency, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] As a member of the 2-pyridone class of antibiotics, its mechanism of action is suggested to be the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[2][5] This document provides a comprehensive overview of the available in vitro activity data for ABT-255, detailed experimental methodologies for key assays, and a visual representation of its presumed mechanism of action and experimental workflows.
Quantitative In Vitro Activity
The primary measure of ABT-255's in vitro efficacy comes from Minimum Inhibitory Concentration (MIC) studies against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against Mycobacterium tuberculosis
| Strain Type | Specific Strains | MIC (µg/mL) |
| Drug-Susceptible | M. tuberculosis (various susceptible strains) | 0.016 - 0.031 |
| Drug-Resistant | Rifampin-resistant M. tuberculosis isolate | 0.031 |
| Ethambutol-resistant M. tuberculosis isolate | 0.031 | |
| Data sourced from Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674.[1][2][3] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
ABT-255 is classified as a 2-pyridone antibacterial agent.[2][5] This class of compounds is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting DNA gyrase, 2-pyridones prevent the relaxation of supercoiled DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[8][9]
Experimental Protocols
The in vitro activity of ABT-255 against Mycobacterium tuberculosis was determined using the Alamar blue reduction assay.[1][2][3] This colorimetric assay is a reliable method for determining the MIC of antimicrobial agents against this slow-growing bacterium.
Alamar Blue Assay for M. tuberculosis MIC Determination
This protocol is a synthesized methodology based on standard procedures for the Alamar blue microplate assay.
-
Preparation of Bacterial Inoculum:
-
Mycobacterium tuberculosis strains are cultured on an appropriate medium (e.g., Middlebrook 7H11 agar) at 37°C.
-
Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of ABT-255 are prepared in 7H9 broth in a 96-well microplate. The final concentrations should bracket the expected MIC range.
-
-
Inoculation and Incubation:
-
An equal volume of the bacterial inoculum is added to each well of the microplate containing the drug dilutions.
-
Control wells containing only the bacterial inoculum (positive control) and wells with only broth (negative control) are included.
-
The microplate is sealed and incubated at 37°C in a humidified atmosphere for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation period, a freshly prepared solution of Alamar blue reagent is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is determined as the lowest concentration of ABT-255 that prevents this color change.
-
Conclusion
This compound demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its mechanism of action is consistent with other 2-pyridone antibacterials, targeting the essential bacterial enzyme DNA gyrase. The Alamar blue assay provides a reliable method for quantifying its MIC. Further studies to determine its inhibitory concentration against purified DNA gyrase (IC50) would provide more direct evidence of its mechanism and potency. The data presented here support the continued investigation of ABT-255 as a potential therapeutic agent for the treatment of tuberculosis.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-255 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
ABT-255 Free Base: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antimicrobial agent demonstrating potent in vitro and in vivo efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] As with any promising therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available preclinical data on the safety and toxicity of ABT-255 free base, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.
General Safety and Handling
According to available safety data sheets for similar chemical compounds, this compound should be handled with care. It is presumed to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Standard personal protective equipment, including safety goggles, gloves, and respiratory protection, is recommended when handling the compound. In case of exposure, immediate flushing of the affected area with water is advised, and medical attention should be sought.
Preclinical Safety and Toxicity
In Vivo Efficacy and Safety in a Murine Tuberculosis Model
A key preclinical study evaluated the efficacy of ABT-255 in a murine model of pulmonary tuberculosis. While the primary focus of this study was efficacy, it provides valuable insights into the dose-response relationship and the general tolerability of the compound in a mammalian system.
Experimental Protocol: Murine Model of Pulmonary Tuberculosis
-
Animal Model: 4- to 6-week-old female outbred CF-1 mice.[1]
-
Infection: Mice were infected intravenously with Mycobacterium tuberculosis.[1]
-
Drug Administration: ABT-255 was administered orally on a daily basis for four weeks.[2]
-
Efficacy Assessment: The primary endpoint was the reduction in viable M. tuberculosis counts in the lung tissue, measured in log10 CFU.[1][2]
-
Control Groups: The study included untreated infected mice and groups treated with standard anti-tuberculosis drugs such as isoniazid and ethambutol for comparison.[1]
Quantitative Efficacy Data
The following table summarizes the dose-dependent efficacy of ABT-255 in reducing the bacterial load in the lungs of infected mice.
| Treatment Group | Dosage (mg/kg/day) | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) |
| ABT-255 | 3.13 | 0 - 1.0 |
| 6.25 | 1.0 - 2.5 | |
| 12.5 | 2.5 - 4.0 | |
| 25 | 4.0 - 5.5 | |
| Isoniazid | 25 | Comparable to ABT-255 at 25 mg/kg |
| Ethambutol | 150 | No significant reduction (against resistant strain) |
Data compiled from the in vivo efficacy study.[1]
While this study demonstrated significant, dose-responsive efficacy, it did not report specific adverse effects or detailed toxicological endpoints. Further dedicated toxicology studies are required to establish a comprehensive safety profile.
Mechanism of Action
The antimicrobial activity of ABT-255 is attributed to the inhibition of mycobacterial cell wall biosynthesis. Evidence suggests that ABT-255 targets the MmpL3 transporter, a critical component in the transport of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.
Signaling Pathway: Inhibition of Mycolic Acid Transport
The following diagram illustrates the proposed mechanism of action of ABT-255.
Caption: Proposed mechanism of action of ABT-255, involving the inhibition of the MmpL3 transporter and subsequent disruption of mycolic acid transport, a crucial step in mycobacterial cell wall biosynthesis.
Experimental Workflow: Investigating Mechanism of Action
A logical workflow to further elucidate the mechanism of action of ABT-255 would involve the following steps:
Caption: A typical experimental workflow for identifying and validating the molecular target of a novel antimicrobial agent like ABT-255.
Conclusion
The available preclinical data indicate that ABT-255 is a potent anti-tuberculosis agent with a mechanism of action centered on the disruption of the mycobacterial cell wall. The in vivo efficacy data in a murine model are promising, demonstrating a significant reduction in bacterial load at various oral doses. However, a comprehensive safety and toxicity profile is not yet fully established. Further dedicated preclinical toxicology studies are essential to determine key safety parameters such as the No-Observed-Adverse-Effect Level (NOAEL), identify potential target organs for toxicity, and fully characterize any adverse effects. Such data are critical for the continued development of ABT-255 as a potential new treatment for tuberculosis.
References
ABT-255 Free Base: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated stability and recommended storage conditions for the ABT-255 free base. As specific proprietary stability data for ABT-255 is not publicly available, this guide is based on the known characteristics of structurally related compounds, specifically quinolone and 2-pyridone class antibiotics, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. All recommendations should be verified through compound-specific stability studies.
Introduction to ABT-255
ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class of compounds, demonstrating promise in addressing bacterial infections. Understanding the stability profile of the active pharmaceutical ingredient (API), this compound, is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide outlines the potential stability challenges, recommended storage conditions, and the methodologies required to establish a comprehensive stability profile for ABT-255.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of ABT-255 is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | [1] |
| Molecular Weight | 385.43 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Information not publicly available. Solubility in various aqueous and organic media should be determined as it significantly impacts degradation pathways. | General knowledge |
| pKa | Information not publicly available. The presence of acidic and basic moieties suggests pH-dependent stability. | General knowledge |
Potential Degradation Pathways
Based on the chemical structure of ABT-255, which contains a quinolone core and a 2-pyridone moiety, several degradation pathways are plausible under various stress conditions.
-
Hydrolysis: The amide and carboxylic acid functional groups within the ABT-255 molecule are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and the tertiary amine in the side chain could be prone to oxidation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Quinolone antibiotics are known to be sensitive to light, particularly in the UV range. Photolytic degradation can lead to complex mixtures of degradation products.
The following diagram illustrates the potential degradation pathways for a generic quinolone structure, which can be extrapolated to ABT-255.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for quinolone antibiotics.[2][3] These should be confirmed with long-term stability studies.
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing. | Quinolones are generally stable at room temperature, but refrigeration can further slow down potential degradation reactions.[1][4] Freezing should be avoided to prevent physical changes to the solid form.[2] |
| Humidity | Store in a dry environment, protected from moisture. | The presence of water can accelerate hydrolytic degradation. |
| Light | Protect from light. | Many quinolones are photolabile and can degrade upon exposure to light.[5] Amber vials or light-resistant containers are recommended. |
| Atmosphere | Store in a well-sealed container. For highly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered to prevent oxidation. | Minimizes exposure to atmospheric oxygen and moisture. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to fully characterize the stability of this compound. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[6]
Objective: To generate potential degradation products of ABT-255 under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Experimental Workflow:
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound as described for acid hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, and sample at various time points.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify the intact API from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Typical HPLC Method Parameters for Quinolones:
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detection | UV at a wavelength of maximum absorbance for ABT-255 (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Objective: To establish the re-test period for the drug substance and the shelf-life for the drug product under recommended storage conditions.
Protocol Outline:
-
Sample Packaging: Store this compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for certain climatic zones).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, samples should be tested for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.
Summary and Conclusions
The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of the final drug product. While specific data is not yet in the public domain, the structural motifs of ABT-255 suggest potential susceptibility to hydrolysis, oxidation, and photodegradation.
A comprehensive stability program, including forced degradation studies and long-term/accelerated stability testing, is essential. The protocols outlined in this guide provide a framework for these investigations. The development and validation of a robust stability-indicating analytical method is a prerequisite for obtaining meaningful stability data.
Based on the general characteristics of related compounds, it is recommended to store this compound in well-sealed, light-resistant containers at controlled room temperature or under refrigeration. These recommendations must be substantiated by data generated from formal stability studies. Through rigorous and systematic evaluation, a clear understanding of the stability profile of ABT-255 can be achieved, paving the way for successful formulation development and regulatory approval.
References
- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Levofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healthwire.pk [healthwire.pk]
- 6. biopharminternational.com [biopharminternational.com]
Potential Therapeutic Applications of ABT-255: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel, synthetic 2-pyridone antibacterial agent with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Structurally similar to fluoroquinolones, ABT-255 and other 2-pyridones represent a distinct class of antibacterial compounds. Preclinical studies have demonstrated the efficacy of ABT-255 against both drug-susceptible and drug-resistant strains of M. tuberculosis, highlighting its potential as a valuable addition to the therapeutic arsenal for treating this challenging infectious disease. This technical guide provides a comprehensive overview of the available preclinical data on ABT-255, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
ABT-255 exerts its antibacterial effect by inhibiting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding. By targeting DNA gyrase, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death.
Signaling Pathway: DNA Gyrase Inhibition
Caption: Mechanism of action of ABT-255.
In Vitro Efficacy
The in vitro activity of ABT-255 against various strains of Mycobacterium tuberculosis has been evaluated using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents a color change of the Alamar blue reagent from blue to pink, indicating inhibition of bacterial growth.
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL)[1][2] |
| Susceptible Strains (range) | Drug-Susceptible | 0.016 - 0.031 |
| Rifampin-Resistant Isolate | Rifampin-Resistant | 0.031 |
| Ethambutol-Resistant Isolate | Ethambutol-Resistant | 0.031 |
In Vivo Efficacy
The in vivo efficacy of ABT-255 has been assessed in a murine model of pulmonary tuberculosis. Mice were infected with M. tuberculosis, and treatment was initiated after the establishment of infection. The efficacy was determined by the reduction in the number of viable bacteria (log10 CFU) in the lung tissue compared to untreated controls.
| M. tuberculosis Strain | Treatment Group | Dose (mg/kg/day, oral) | Mean Log10 CFU Reduction in Lungs (after 4 weeks)[1] |
| Drug-Susceptible | ABT-255 | 25 | 2 - 5 |
| Drug-Resistant | ABT-255 | 25 | 2 - 3 |
Experimental Protocols
Alamar Blue Reduction Assay for MIC Determination
This assay is a colorimetric method used to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.
Materials:
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Alamar blue reagent
-
M. tuberculosis culture
-
ABT-255 stock solution
Procedure:
-
Prepare serial twofold dilutions of ABT-255 in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis. Include a drug-free control well.
-
Incubate the plates at 37°C for 5-7 days.
-
Following incubation, add Alamar blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.
Murine Model of Pulmonary Tuberculosis
This in vivo model is used to evaluate the efficacy of anti-tuberculosis agents.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis Erdman strain (or other appropriate virulent strain)
-
Aerosol infection chamber
-
Oral gavage needles
-
ABT-255 formulation for oral administration
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.
-
Seven days post-infection, begin daily oral administration of ABT-255 at the desired doses. Include a vehicle control group.
-
Continue treatment for 4 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize the tissue.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
-
Calculate the log10 CFU reduction for each treatment group compared to the control group.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the murine tuberculosis study.
DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
ABT-255 stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.
-
Initiate the reaction by adding purified DNA gyrase and ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Conclusion
ABT-255 demonstrates significant promise as a potential therapeutic agent for tuberculosis. Its potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with its demonstrated in vivo efficacy in a murine model, warrants further investigation. The information provided in this technical guide summarizes the key preclinical findings and provides a foundation for researchers and drug development professionals interested in advancing the study of this novel 2-pyridone antibacterial agent. Further studies are needed to elucidate its pharmacokinetic profile and to evaluate its safety and efficacy in clinical settings.
References
- 1. The use of the suicide CYP450 inhibitor ABT for distinguishing absorption and metabolism processes in in-vivo pharmacokinetic screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-255 Free Base: A Technical Overview of a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel, potent antibacterial agent belonging to the 2-pyridone class of compounds. Developed by Abbott Laboratories (now AbbVie), it is a DNA gyrase inhibitor with demonstrated efficacy against a range of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core patent information related to ABT-255 free base, including its chemical structure, synthesis, and biological activity, presented for an audience of researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is chemically known as 1-Cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. Its structure is characterized by a quinolizine carboxylic acid core, a feature that distinguishes it from the more common quinolone antibiotics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₄FN₃O₃ |
| Molecular Weight | 385.43 g/mol |
| CAS Number | 186293-38-9 |
| Appearance | (Data not available in public sources) |
| Solubility | (Data not available in public sources) |
Core Patent Information: Composition of Matter and Synthesis
While a patent specifically naming "ABT-255" has not been identified in public databases, the compound is understood to be covered by patents protecting a broader class of quinolizine and pyridone derivatives developed by Abbott Laboratories in the 1990s. These patents describe a genus of compounds with a shared core structure and variable substituents. ABT-255 represents a specific embodiment within this patented class of molecules.
The synthesis of ABT-255 and related 2-pyridone antibacterial agents involves a multi-step process. A generalized synthetic workflow, as inferred from related patent literature, is outlined below.
Experimental Protocols
General Synthetic Approach (Hypothetical, based on related patents):
The synthesis would likely commence with a suitably substituted pyridine derivative. Through a series of cyclization and condensation reactions, the core quinolizine ring system is constructed. Key subsequent steps would involve the introduction of the cyclopropyl group at the 1-position, often via a nucleophilic substitution reaction. The crucial octahydropyrrolopyridinyl side chain is then coupled to the 8-position of the quinolizine core. The final steps typically involve the removal of any protecting groups and purification of the final compound, this compound, often through chromatographic techniques. The precise reagents and reaction conditions would be detailed within the specific examples of the covering patent.
Mechanism of Action and Biological Activity
ABT-255 functions as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, ABT-255 prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to bacterial cell death. This mechanism is shared with fluoroquinolone antibiotics; however, the distinct 2-pyridone structure of ABT-255 may offer a different binding profile and activity against resistant strains.
In Vitro and In Vivo Efficacy
Published studies have demonstrated the potent in vitro and in vivo activity of ABT-255, particularly against Mycobacterium tuberculosis.
Table 2: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis
| Strain Type | MIC (µg/mL) |
| Drug-Susceptible | 0.016 - 0.031 |
| Rifampin-Resistant | 0.031 |
| Ethambutol-Resistant | 0.031 |
| MIC: Minimum Inhibitory Concentration |
In Vivo Efficacy:
In a murine model of pulmonary tuberculosis, oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs. This was observed for both drug-susceptible and drug-resistant strains of M. tuberculosis.
Conclusion
ABT-255 represents a significant development in the 2-pyridone class of antibacterial agents. Its potent activity against Mycobacterium tuberculosis, including resistant strains, highlights its potential as a valuable therapeutic candidate. While the specific patent disclosing ABT-255 is likely a broad one covering a genus of related compounds, the information gleaned from related patents and scientific literature provides a strong foundation for understanding its chemical synthesis and biological properties. Further investigation into the patent landscape of Abbott's quinolizine and pyridone derivatives from the 1990s would be necessary to pinpoint the exact claims and examples that cover this promising molecule.
An In-Depth Technical Review of ABT-255: A Novel 2-Pyridone Antitubercular Agent
Introduction
ABT-255 is a novel synthetic antibacterial agent belonging to the 2-pyridone class, structurally similar to fluoroquinolones. Developed by Abbott Laboratories, it has demonstrated significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive review of the available scientific literature on ABT-255, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Compound Information
| Parameter | Value | Reference |
| Chemical Name | 8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | [1] |
| CAS Number | 186293-38-9 | [] |
| Molecular Formula | C21H24FN3O3 | [] |
| Molecular Weight | 385.43 g/mol | [] |
| Class | 2-pyridone | [3][4] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase | [3] |
Mechanism of Action: DNA Gyrase Inhibition
ABT-255, like other members of the 2-pyridone and fluoroquinolone classes, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II).[3] This enzyme is essential for bacterial DNA replication, transcription, and repair. By binding to the DNA-gyrase complex, ABT-255 stabilizes the transient double-strand breaks created by the enzyme, leading to an accumulation of these breaks and ultimately, bacterial cell death. The transposition of a nitrogen atom in the core ring structure of 2-pyridones, compared to quinolones, results in a novel heterocyclic nucleus that maintains potent DNA gyrase inhibition.[3]
References
Methodological & Application
Application Notes and Protocols for ABT-255 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[] This document provides detailed application notes and protocols for the use of ABT-255 free base in a cell culture setting, specifically for evaluating its intracellular antibacterial activity and its potential effects on host cells. Given that M. tuberculosis is an intracellular pathogen that primarily resides within macrophages, the protocols described herein focus on a macrophage infection model.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
ABT-255 belongs to the 2-pyridone class of antibacterial agents. These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. In the context of Mycobacterium tuberculosis, the primary target is DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, ABT-255 effectively halts these vital cellular processes, leading to bacterial cell death. Eukaryotic cells do not possess DNA gyrase, which provides a theoretical basis for the selective toxicity of ABT-255 against bacteria.
Data Presentation
The following table summarizes the reported in vitro activity of ABT-255 against Mycobacterium tuberculosis. Researchers should use these values as a starting point for determining the effective concentration in intracellular assays.
| Compound | Organism | MIC (μg/mL) | Reference |
| ABT-255 | Mycobacterium tuberculosis (drug-susceptible and -resistant strains) | 0.016 - 0.031 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Solubility Test (Recommended):
-
To a small, pre-weighed amount of this compound (e.g., 1 mg) in a microcentrifuge tube, add a small volume of DMSO (e.g., 10 µL).
-
Vortex thoroughly.
-
Gradually add more DMSO in small increments, vortexing after each addition, until the compound is fully dissolved.
-
Calculate the concentration of the resulting solution to determine the maximum stock concentration.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Assuming a molecular weight of 385.43 g/mol for ABT-255.
-
Weigh out 3.85 mg of this compound.
-
Add 1 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO at the same final concentration as used for ABT-255 treatment) in all experiments.
Macrophage Infection Model with Mycobacterium tuberculosis
This protocol describes the infection of a macrophage cell line (e.g., THP-1 or RAW 264.7) with M. tuberculosis.
Materials:
-
THP-1 (human monocytic leukemia cell line) or RAW 264.7 (murine macrophage cell line)
-
Complete culture medium (e.g., RPMI-1640 for THP-1, DMEM for RAW 264.7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (for routine cell culture, not for infection assay).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Mycobacterium tuberculosis (e.g., H37Rv strain).
-
7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Phosphate-buffered saline (PBS).
-
24-well or 96-well cell culture plates.
Protocol:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, antibiotic-free medium. Allow the cells to rest for 24 hours before infection.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth with OADC to mid-log phase.
-
Pellet the bacteria by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in antibiotic-free cell culture medium.
-
Break up bacterial clumps by passing the suspension through a 27-gauge needle several times or by sonication.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and correlating it to a previously established standard curve of OD vs. Colony Forming Units (CFU)/mL.
-
-
Infection of Macrophages:
-
Remove the culture medium from the differentiated THP-1 cells or RAW 264.7 cells.
-
Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage in antibiotic-free medium.
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
After the 4-hour incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
ABT-255 Treatment:
-
Add fresh, antibiotic-free culture medium containing the desired concentrations of ABT-255. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01 to 10 µg/mL).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Intracellular Bacterial Load by CFU Assay
This protocol is to determine the number of viable intracellular bacteria after treatment with ABT-255.
Materials:
-
Sterile water or 0.1% Triton X-100 in PBS for cell lysis.
-
7H10 agar plates supplemented with OADC.
-
Sterile PBS for serial dilutions.
Protocol:
-
Lysis of Macrophages:
-
At the end of the treatment period, aspirate the culture medium.
-
Add 500 µL of sterile water or 0.1% Triton X-100 to each well to lyse the macrophages.
-
Incubate for 10-15 minutes at room temperature.
-
Pipette vigorously up and down to ensure complete lysis and release of intracellular bacteria.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the cell lysate in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto 7H10 agar plates in triplicate.
-
-
Incubation and CFU Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates and calculate the CFU/mL for each treatment condition.
-
Assessment of Host Cell Cytotoxicity by LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the supernatant.
Materials:
-
LDH cytotoxicity assay kit (commercially available).
-
96-well plate reader.
Protocol:
-
Sample Collection:
-
At the end of the ABT-255 treatment period, carefully collect the cell culture supernatant from each well.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
Mandatory Visualization
Disclaimer
These protocols provide a general framework for the use of this compound in cell culture. Researchers must perform their own optimization and validation, particularly concerning the solubility of the compound and the effective concentration range for their specific cell lines and bacterial strains. All work with Mycobacterium tuberculosis must be conducted in a BSL-3 (Biosafety Level 3) facility with appropriate safety precautions.
References
Application Notes and Protocols for In Vivo Studies of IL-15 Receptor Agonist NKTR-255 and Bcl-2 Family Inhibitor ABT-263 (Navitoclax)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ABT-255 free base" is not unambiguously identified in publicly available scientific literature. These application notes are based on two distinct, well-documented investigational compounds that the query may be referring to: NKTR-255 , an IL-15 receptor agonist, and ABT-263 (Navitoclax) , a Bcl-2 family inhibitor. Researchers should verify the identity of their compound of interest before proceeding with any experimentation.
Part 1: NKTR-255 (Polymer-Conjugated Recombinant Human IL-15)
Introduction
NKTR-255 is an investigational polymer-conjugated form of recombinant human Interleukin-15 (rhIL-15).[1][2] This modification is designed to extend the half-life and improve the pharmacokinetic profile of IL-15, allowing for sustained engagement of the IL-15 signaling pathway.[3] NKTR-255 promotes the proliferation, survival, and activation of natural killer (NK) cells and memory CD8+ T cells, making it a promising agent in cancer immunotherapy.[1][2][4][5]
Mechanism of Action
NKTR-255 is an IL-15 receptor agonist.[4][6][7] It binds to the IL-15 receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα) chain and the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc, CD132) chains.[8] Unlike IL-2, IL-15 does not stimulate regulatory T cells (Tregs).[8] NKTR-255 has been shown to act through cis-presentation on CD8+ T cells (requiring IL-15Rα on the same cell) and can also stimulate NK cells, which may not require cis-presentation.[8][9] This signaling cascade leads to the activation of downstream pathways, such as the JAK/STAT pathway, promoting immune cell expansion and effector functions.
Caption: NKTR-255 Signaling Pathway.
In Vivo Dosage and Administration Data
The following table summarizes dosages from preclinical in vivo studies in mice. Dosages are for the protein component of NKTR-255, not including the polymer mass.[10]
| Animal Model | Dosage Range | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| C57BL/6 Mice | 0.03 mg/kg | Intraperitoneal (i.p.) | Single dose | 2.5-fold expansion of CD8+ T cells and 2.0-fold expansion of NK cells. | [8] |
| SCID Mice (Daudi Lymphoma Model) | 0.03 - 0.3 mg/kg | Intravenous (i.v.) or Subcutaneous (s.c.) | q7dx3 (once every 7 days for 3 doses) | Synergistic activity with daratumumab or rituximab, long-term survival benefit. | [4][11][12] |
| NSG Mice (Raji Lymphoma Model) | Not specified, but weekly dosing | Intravenous (i.v.) | Weekly, starting 7 days post-CAR-T infusion | Enhanced anti-tumor efficacy of CD19 CAR-T cells. | [13] |
| Humanized Mice (MM Model) | Not specified | Weekly injection | Weekly | Increased circulating NK cells and delayed tumor growth. | [7] |
Experimental Protocol: Evaluation of NKTR-255 in a Syngeneic Mouse Tumor Model
This protocol outlines a general workflow for assessing the in vivo efficacy of NKTR-255.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6, appropriate for the selected syngeneic tumor cell line.
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1x10⁵ to 1x10⁶) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Dosing Preparation: Prepare NKTR-255 in a sterile vehicle such as phosphate-buffered saline (PBS). For in vivo experiments, dose NKTR-255 based on the protein equivalent, not including the mass of the PEG conjugate.[10]
-
Administration: Administer NKTR-255 via the desired route (e.g., intraperitoneal or intravenous injection) according to the dosing schedule.[8][10]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight and observe for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The primary endpoint may be tumor growth delay or overall survival.
-
At the end of the study, or at an interim timepoint, harvest tumors and spleens.
-
Prepare single-cell suspensions and perform flow cytometry to analyze the frequency and activation status of immune cell populations, particularly NK cells (NK1.1+, CD3-) and CD8+ T cells (CD3+, CD8+).[8]
-
Part 2: ABT-263 (Navitoclax)
Introduction
ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that acts as a BH3 mimetic.[14] It is not a direct cytotoxic agent but rather a pro-apoptotic drug that inhibits anti-apoptotic proteins of the Bcl-2 family.[15] It has been investigated as an anti-cancer agent and as a senolytic—a drug that selectively eliminates senescent cells.[14][16][17]
Mechanism of Action
Navitoclax selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[15][17] These proteins are crucial for cell survival as they sequester pro-apoptotic proteins (like Bim, Bad, Bax). By inhibiting Bcl-2/xL/w, ABT-263 releases these pro-apoptotic factors, which then trigger the mitochondrial pathway of apoptosis, leading to caspase activation and programmed cell death.[18] This mechanism is particularly effective in cells that are "primed for death," such as cancer cells or senescent cells, which overexpress these anti-apoptotic proteins to survive.[16]
Caption: ABT-263 (Navitoclax) Mechanism of Action.
In Vivo Dosage and Administration Data
The following table summarizes dosages from preclinical in vivo studies in mice.
| Animal Model | Dosage Range | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Aged Mice (24 months) | 50 mg/kg | Oral Gavage | Once daily for 2 weeks | Cleared senescent cells but caused trabecular bone loss. | [17] |
| Xenograft Models (various solid tumors) | 100 mg/kg | Oral Gavage (i.g.) | Once daily for 21 days | Limited single-agent activity against solid tumors, significant activity in ALL xenografts. | [19] |
| H345 SCLC Xenograft Model | 100 mg/kg | Oral (p.o.) | Once daily | Significant antitumor efficacy (80% tumor growth inhibition). | [20] |
| SKOV3 Xenograft Model | 100 mg/kg | Oral (p.o.) | Once daily for 2, 14, or 21 days | Not efficacious as a monotherapy in this model. | [21] |
Experimental Protocol: Evaluation of ABT-263 in a Xenograft Mouse Tumor Model
This protocol provides a general workflow for assessing the in vivo efficacy of ABT-263.
Caption: Experimental Workflow for Xenograft Efficacy Study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or Nude mice) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Implant human tumor cells (e.g., 5x10⁶ H146 or H345 SCLC cells) subcutaneously, often mixed with Matrigel to support initial growth.[19]
-
Tumor Growth and Randomization: Once tumors are established and have reached a specific average volume (e.g., 150-200 mm³), randomize mice into treatment groups.
-
Dosing Preparation: Formulate ABT-263 in a vehicle suitable for oral gavage. A common vehicle is a mixture of 10% ethanol, 30% PEG 400, and 60% Phosal 50 PG.[17]
-
Administration: Administer the ABT-263 formulation or vehicle control daily via oral gavage for the duration of the study (e.g., 21 days).[19]
-
Monitoring:
-
Measure tumor volume 2-3 times weekly.
-
Monitor body weight and general health. Be aware that thrombocytopenia (low platelet count) is a known on-target toxicity of Bcl-xL inhibition and may need to be monitored.
-
-
Endpoint and Analysis:
-
Evaluate efficacy based on tumor growth inhibition (TGI) or tumor regression.
-
At the study endpoint, tumors can be excised and processed for pharmacodynamic biomarker analysis, such as immunohistochemistry for cleaved caspase-3, to confirm the induction of apoptosis.
-
References
- 1. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® [prnewswire.com]
- 6. onclive.com [onclive.com]
- 7. Improving NK cell function in multiple myeloma with NKTR-255, a novel polymer-conjugated human IL-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Navitoclax - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. glpbio.com [glpbio.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for the Analytical Detection of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is identified as a novel 2-pyridone antimicrobial agent with potential applications in the treatment of tuberculosis, demonstrating efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in vivo.[1] Accurate and reliable analytical methods are crucial for the quantification of ABT-255 in various matrices during preclinical and clinical development. This document provides detailed protocols for the detection and quantification of ABT-255 free base, primarily leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies outlined are based on established principles of bioanalytical method validation and draw parallels from validated methods for structurally related compounds.
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended analytical technique for the quantification of ABT-255 in biological matrices due to its high sensitivity, selectivity, and throughput. This method involves the chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for ABT-255, based on typical validation results for similar small molecules in biological matrices.
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Workflow for ABT-255 Analysis
The overall workflow for the analysis of ABT-255 in a biological matrix, such as plasma, is depicted below.
Workflow for ABT-255 quantification.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the LC-MS/MS analysis of ABT-255. These are model protocols and may require optimization for specific laboratory conditions and matrices.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of ABT-255 from human plasma.
Materials:
-
Human plasma samples containing ABT-255
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of ABT-255)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
96-well plates
Protocol:
-
To 50 µL of plasma sample in a 96-well plate, add 250 µL of the internal standard working solution (prepared in acetonitrile).[2]
-
Cover the plate and vortex for approximately 2 minutes at medium speed to precipitate proteins.[2]
-
Centrifuge the plate for 10 minutes at approximately 3400 rpm to pellet the precipitated proteins.[2]
-
For further cleanup and concentration, the supernatant can be subjected to Solid-Phase Extraction (SPE).
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute ABT-255 and the IS from the cartridges with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Adapted from a similar compound[2][3]):
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 3 mm, 3 µm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 - 30 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 10 °C |
Mass Spectrometric Conditions (Hypothetical for ABT-255):
Note: The exact mass transitions for ABT-255 would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) | |
| ABT-255 Transition | m/z [M+H]⁺ → Fragment ion |
| Internal Standard Transition | m/z [M+H]⁺ → Fragment ion |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Logical Relationship for Method Development
The development of a robust analytical method follows a logical progression from understanding the analyte's properties to full method validation.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibitor Analysis using Western Blot
Topic: Analysis of Bcl-2 Family and c-Met Inhibitors in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample. This application note provides detailed protocols and data interpretation guidelines for the use of small molecule inhibitors in Western blot analysis, with a focus on two important classes of anti-cancer drug candidates: Bcl-2 family inhibitors (e.g., ABT-737, ABT-263, and ABT-199) and c-Met inhibitors. The original query for "ABT-255 free base" likely contained a typographical error, and this document addresses the probable intended subjects of interest. Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition can sensitize cancer cells to cell death.[1][2] The c-Met receptor tyrosine kinase, upon activation by its ligand hepatocyte growth factor (HGF), triggers signaling cascades that promote cell proliferation, survival, and motility.[3] Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[3]
These notes offer comprehensive protocols for sample preparation, protein electrophoresis, and immunodetection, alongside examples of quantitative data analysis and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Effects
The following tables summarize the quantitative effects of Bcl-2 family and c-Met inhibitors on target protein expression as determined by Western blot analysis from various studies.
Table 1: Effect of Bcl-2 Family Inhibitors on Protein Expression
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Target Protein | Change in Protein Expression | Reference |
| Non-Hodgkin Lymphoma (NHL) Cell Lines | ABT-263 | Not Specified | Bcl-2 | High expression correlates with sensitivity | [4] |
| Human Prostate Cancer (PC3) | ABT-263 | 24 hours | Cleaved Caspase-3 | Increased | [5] |
| Human Prostate Cancer (PC3) | ABT-263 | 24 hours | Cleaved Caspase-9 | Increased | [5] |
| DB and H460 Cancer Cells | DC-B01 (Novel Bcl-2 Inhibitor) | 24 hours | Cleaved Caspase-3 | Increased with 1, 2, 5 µM | [6] |
| DB and H460 Cancer Cells | DC-B01 (Novel Bcl-2 Inhibitor) | 4 hours | Cytochrome c (Mitochondrial) | Decreased with 1, 2, 5 µM | [6] |
| DB and H460 Cancer Cells | DC-B01 (Novel Bcl-2 Inhibitor) | 4 hours | Cytochrome c (Cytosolic) | Increased with 1, 2, 5 µM | [6] |
| T-ALL Cell Lines | IS21 (20 µM) | 48 hours | Cleaved PARP1 | Increased | [7] |
Table 2: Effect of c-Met Inhibitors on Protein Expression
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Target Protein | Change in Protein Expression | Reference |
| Renal Cell Carcinoma (A498, 769P) | SU11274 or ARQ 197 | 24 hours | Phospho-c-Met | Decreased with increasing concentrations | |
| Renal Cell Carcinoma (A498, 769P) | SU11274 or ARQ 197 | 24 hours | Total c-Met | Remained relatively stable | |
| Renal Cell Carcinoma (A498, 769P) | SU11274 or ARQ 197 | 24 hours | Phospho-AKT | Decreased | |
| Human Glioma (U87) | SU11274 (5 µM) | Various times | Phospho-c-Met | Decreased | [8] |
| NSCLC (H1975, H1993) | Tivantinib (1 µM) | 24 hours | PD-L1 | Upregulated | [9] |
| Lung Cancer (H460) | Gigantol (5, 10, 20 µM) | 24 hours | c-Met | Dramatically reduced | [10] |
| Lung Cancer (H460) | Gigantol (5, 10, 20 µM) | 24 hours | Phospho-PI3K | Decreased in a dose-dependent manner | [10] |
| Lung Cancer (H460) | Gigantol (5, 10, 20 µM) | 24 hours | Phospho-AKT | Significantly decreased | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Bcl-2 family and c-Met inhibitors.
Experimental Protocols
General Western Blot Workflow
The following diagram outlines the major steps involved in a typical Western blot experiment.
Detailed Protocol for Western Blot Analysis of Inhibitor-Treated Cells
This protocol provides a step-by-step guide for performing Western blot analysis to assess the effects of Bcl-2 family or c-Met inhibitors on cultured cells.
1. Cell Culture and Inhibitor Treatment
-
Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the inhibitor (e.g., ABT-737, a c-Met inhibitor) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
2. Sample Preparation (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Thaw the protein samples on ice.
-
Mix the protein samples with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the transfer stack into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage according to the manufacturer's instructions (e.g., 100V for 1 hour).
5. Immunodetection
-
After transfer, rinse the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
6. Detection and Imaging
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film in a darkroom.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-255 Free Base in a Murine Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent developed by Abbott Laboratories that has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] These application notes provide a summary of the preclinical efficacy of ABT-255 in a murine model of pulmonary tuberculosis and detailed protocols for its evaluation.
Quantitative Data Summary
The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of ABT-255 against M. tuberculosis
| Strain Type | MIC Range (μg/mL) |
| Drug-Susceptible | 0.016 - 0.031 |
| Rifampin- or Ethambutol-Resistant | 0.031 |
Data sourced from Oleksijew et al., 1998.[1]
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (4-week oral therapy)
| M. tuberculosis Strain | ABT-255 Daily Oral Dose (mg/kg) | Mean Log10 Reduction in Lung CFU vs. Control |
| Drug-Susceptible (Erdman) | 3.13 | 0 |
| Drug-Susceptible (Erdman) | 12.5 | Significant reduction (P ≤ 0.05) |
| Drug-Susceptible (Erdman) | 25 | ~5.5 |
| Ethambutol-Resistant | Dose-related | 1 - 3 |
| Rifampin-Resistant | Dose-related | 1 - 2.5 |
Data sourced from Oleksijew et al., 1998.[1]
Signaling Pathway and Mechanism of Action
ABT-255, as a DNA gyrase inhibitor, targets the bacterial DNA replication machinery. The following diagram illustrates this mechanism.
Caption: Mechanism of action of ABT-255.
Experimental Protocols
The following protocols are based on the methods described in the evaluation of ABT-255 in a murine model of pulmonary tuberculosis.[1]
Murine Model of Pulmonary Tuberculosis
Objective: To establish a systemic M. tuberculosis infection in mice that seeds the lungs, creating a model of pulmonary tuberculosis for evaluating the efficacy of antimicrobial agents.
Materials:
-
4- to 6-week-old female outbred CF-1 mice.[1]
-
Mycobacterium tuberculosis strain (e.g., Erdman ATCC 35801 for drug-susceptible studies).
-
Modified 7H10 broth.
-
Sterile saline.
-
Syringes and needles for intravenous injection.
Procedure:
-
Culture the M. tuberculosis strain in modified 7H10 broth to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration.
-
Infect mice intravenously via the caudal tail vein with approximately 10^7 viable M. tuberculosis cells suspended in 0.2 mL of modified 7H10 broth.[1]
-
House the infected animals in appropriate biosafety level 3 (BSL-3) facilities.
-
Monitor the animals for signs of illness.
Preparation and Administration of ABT-255
Objective: To prepare and administer ABT-255 free base to infected mice.
Materials:
-
This compound.
-
Sterile injectable water (vehicle).[1]
-
Oral gavage needles.
Procedure:
-
Prepare a stock solution of ABT-255 in sterile injectable water. The concentration of the stock solution should be calculated based on the desired final dosing volume and the highest dose to be administered.
-
On each day of treatment, dilute the stock solution with sterile injectable water to achieve the desired final concentrations for each treatment group.
-
Administer the ABT-255 formulation orally to the mice using a gavage needle. The volume administered should be consistent across all animals (e.g., 0.2 mL).
-
For the control group, administer the vehicle (sterile injectable water) alone.
-
Treatment should be administered daily for a period of 4 weeks.[1]
Assessment of In Vivo Efficacy
Objective: To determine the effect of ABT-255 treatment on the bacterial load in the lungs of infected mice.
Materials:
-
Sterile phosphate-buffered saline (PBS).
-
Tissue homogenizer.
-
7H10 agar plates.
-
Incubator at 37°C with 5% CO2.
Procedure:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Aseptically remove the lungs from each mouse.
-
Homogenize the entire lung tissue in a known volume of sterile PBS.
-
Prepare serial 10-fold dilutions of the lung homogenates in sterile PBS.
-
Plate aliquots of the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C with 5% CO2 for 3-4 weeks, or until colonies are of a countable size.
-
Count the number of colony-forming units (CFU) on each plate and calculate the number of CFU per lung.
-
Convert the CFU counts to log10 values for analysis.
-
Compare the log10 CFU values of the treated groups to the control group to determine the reduction in bacterial load.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for evaluating the in vivo efficacy of ABT-255.
References
Application Notes and Protocols for Immunofluorescence Analysis of Small Molecule Inhibitors
A Note on "ABT-255 free base": Initial searches for a compound specifically named "this compound" did not yield a definitive match. The "ABT" designation is commonly used for compounds developed by Abbott Laboratories (now AbbVie). It is possible that "ABT-255" is a typographical error, and the intended compound may be another Abbott/AbbVie inhibitor such as ABT-263 (Navitoclax). Given this ambiguity, the following application note provides a detailed, generalized protocol for immunofluorescence analysis of a small molecule inhibitor. This protocol can be adapted by researchers for their specific compound of interest.
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. When studying the effects of small molecule inhibitors, IF can provide critical insights into their mechanism of action. For example, an inhibitor might induce the translocation of a target protein from the cytoplasm to the nucleus, or trigger the re-localization of a pro-apoptotic protein to the mitochondria. This document provides a detailed protocol for performing immunofluorescence staining on cultured cells treated with a small molecule inhibitor.
Data Presentation
Quantitative analysis of immunofluorescence images can provide robust data on the effects of a small molecule inhibitor. The data below is a hypothetical example of how results could be summarized. In this example, "Inhibitor X" is being tested for its effect on the localization of "Protein Y".
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic Intensity Ratio |
| Vehicle Control | 150.5 ± 12.3 | 450.8 ± 25.1 | 0.33 |
| Inhibitor X (10 nM) | 250.1 ± 18.9 | 350.4 ± 21.7 | 0.71 |
| Inhibitor X (50 nM) | 400.7 ± 29.5 | 200.2 ± 15.8 | 2.00 |
A.U. = Arbitrary Units
Experimental Protocols
This protocol provides a step-by-step guide for immunofluorescence staining of adherent cells cultured on coverslips.
Materials and Reagents:
-
Cell Culture: Adherent cell line of interest, appropriate growth medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Small Molecule Inhibitor: Stock solution of the inhibitor (e.g., in DMSO).
-
Fixation: 4% Paraformaldehyde (PFA) in PBS, methanol-free.
-
Permeabilization: 0.1-0.5% Triton X-100 in PBS.
-
Blocking: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Antibody specific to the protein of interest, diluted in an appropriate antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
-
Buffers and Solutions: Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame, or by autoclaving.
-
Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
Small Molecule Inhibitor Treatment:
-
Prepare dilutions of the small molecule inhibitor in cell culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1-0.5% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody dilution buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Add a diluted solution of DAPI or Hoechst stain and incubate for 5-10 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Capture images and perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji) to measure fluorescence intensity in different cellular compartments.
-
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Simplified Bcl-2 signaling pathway in apoptosis.
Application Notes and Protocols for ABT-255 Free Base in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a potent and selective small molecule inhibitor of Kinase-X, a novel serine/threonine kinase implicated in tumorigenesis. Overexpression and constitutive activation of Kinase-X have been identified in various cancer types, leading to uncontrolled cell proliferation and survival. ABT-255 targets the ATP-binding pocket of Kinase-X, thereby blocking its catalytic activity and inhibiting downstream signaling pathways. These application notes provide detailed protocols for high-throughput screening (HTS) of ABT-255 and other potential Kinase-X inhibitors using both biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
Kinase-X is a critical node in a signaling cascade that promotes cell cycle progression and inhibits apoptosis. As illustrated in the pathway diagram below, growth factor binding to a receptor tyrosine kinase (RTK) leads to the activation of the PI3K/AKT pathway, which in turn activates Kinase-X. Activated Kinase-X then phosphorylates and activates the transcription factor Prolif-1, leading to the expression of genes that drive cell proliferation. Concurrently, Kinase-X phosphorylates and inactivates the pro-apoptotic protein Apoptin, thus promoting cell survival. ABT-255, by inhibiting Kinase-X, effectively blocks both of these pro-cancerous downstream effects.
Data Presentation
Table 1: Biochemical Assay Performance and ABT-255 Potency
| Parameter | Value |
| Assay Format | 384-well Fluorescence Polarization |
| Kinase-X Concentration | 5 nM |
| Substrate Peptide Concentration | 100 nM |
| ATP Concentration (Km) | 10 µM |
| Z' Factor | 0.85 |
| Signal to Background Ratio | 8.2 |
| ABT-255 IC50 | 15.7 nM |
Table 2: Cell-Based Assay Performance and ABT-255 Efficacy
| Parameter | Value |
| Cell Line | Human Colon Carcinoma (HCT116) |
| Assay Format | 384-well Luminescence (CellTiter-Glo®) |
| Seeding Density | 2,500 cells/well |
| Incubation Time | 72 hours |
| Z' Factor | 0.78 |
| ABT-255 EC50 | 89.4 nM |
Experimental Protocols
Biochemical HTS: Fluorescence Polarization (FP) Kinase Assay
This assay measures the inhibition of Kinase-X activity by detecting the phosphorylation of a fluorescently labeled substrate peptide. When the small fluorescent peptide is phosphorylated by Kinase-X, it is bound by a phosphospecific antibody, resulting in a larger complex that tumbles slower and thus has a higher fluorescence polarization.
Materials:
-
Kinase-X (recombinant protein)
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phosphospecific antibody
-
ABT-255 or other test compounds
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a stock solution of ABT-255 and test compounds in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO.
-
In a 384-well plate, add 100 nL of the compound dilutions using an acoustic liquid handler. For controls, add DMSO only (negative control) or a known inhibitor (positive control).
-
Add 5 µL of Kinase-X (10 nM) in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a mixture of the fluorescently labeled substrate peptide (200 nM) and ATP (20 µM) in kinase assay buffer to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the phosphospecific antibody in detection buffer to stop the reaction and initiate the detection phase.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Cell-Based HTS: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[1] A decrease in cell viability upon treatment with an inhibitor reflects its cytotoxic or cytostatic effect.
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ABT-255 or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, solid white, flat-bottom microplates
-
Luminometer
Protocol:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to a concentration of 50,000 cells/mL.
-
Dispense 50 µL of the cell suspension (2,500 cells) into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of ABT-255 and test compounds in cell culture medium.
-
Add 100 nL of the compound dilutions to the cell plates using an acoustic liquid handler. For controls, add medium only (negative control) or a known cytotoxic agent (positive control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
References
Application Note: High-Throughput Quantification of ABT-255 Free Base in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ABT-255 free base in human plasma. ABT-255, a novel quinolone antibacterial agent, requires a reliable analytical method for its evaluation in pharmacokinetic and drug metabolism studies. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for high-throughput analysis in drug development settings.
Introduction
ABT-255 is a promising antibacterial agent belonging to the quinolone class, with potent activity against a range of bacterial pathogens. To support its preclinical and clinical development, a validated bioanalytical method for the accurate quantification of ABT-255 in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the determination of this compound in human plasma, which can be readily implemented in a research or drug development laboratory.
Experimental
Materials and Reagents
-
This compound reference standard (Molecular Formula: C₂₁H₂₄FN₃O₃, Molecular Weight: 385.43 g/mol )
-
Stable isotope-labeled internal standard (IS), e.g., ABT-255-d₄
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K₂EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Waters, Thermo Fisher Scientific)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and disposable tips
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of ABT-255 from human plasma.
-
Allow all solutions and samples to thaw to room temperature.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL ABT-255-d₄ in 50% methanol).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column with gradient elution.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for ABT-255 and its internal standard are optimized for sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Nitrogen |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) | Entrance Potential (V) | Collision Cell Exit Potential (V) |
| ABT-255 (Quantifier) | 386.2 | 342.2 | 150 | 35 | 80 | 10 | 12 |
| ABT-255 (Qualifier) | 386.2 | 283.1 | 150 | 45 | 80 | 10 | 10 |
| ABT-255-d₄ (IS) | 390.2 | 346.2 | 150 | 35 | 80 | 10 | 12 |
Method Validation
The developed method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Matrix Effect | The CV of the matrix factor across different lots of plasma should be ≤ 15%. |
| Recovery | Consistent and reproducible recovery is expected. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Data Presentation
Table 5: Illustrative Calibration Curve Data for ABT-255
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 101 | 101.0 |
| 500 | 505 | 101.0 |
| 1000 | 990 | 99.0 |
Table 6: Illustrative Precision and Accuracy Data for ABT-255 Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 1.02 | 8.5 | 102.0 | 1.05 | 9.8 | 105.0 |
| Low | 3.00 | 2.95 | 6.2 | 98.3 | 2.98 | 7.1 | 99.3 |
| Medium | 80.0 | 81.2 | 4.5 | 101.5 | 80.5 | 5.3 | 100.6 |
| High | 800 | 790 | 3.8 | 98.8 | 795 | 4.2 | 99.4 |
Visualizations
Caption: Experimental workflow for ABT-255 quantification.
Caption: Logical flow of the bioanalytical method lifecycle.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of tandem mass spectrometry make this method well-suited for supporting pharmacokinetic and other studies during the development of this novel antibacterial agent. The provided protocol and validation framework can be adapted for the analysis of ABT-255 in other biological matrices as required.
Information Regarding "ABT-255 free base" in Cancer Research
Extensive searches for "ABT-255 free base" in the context of cancer research have yielded no specific information on a compound with this designation. The available data suggests that "ABT-255" is an identifier for a novel antimicrobial agent developed for the treatment of tuberculosis[1].
It is highly probable that "ABT-255" is a misidentification for a different therapeutic agent. Research and development pipelines often involve numerous compounds with similar alphanumeric designations, and it is possible the intended compound is a different "ABT-" series drug or a product from another pharmaceutical company.
To provide relevant information within the user's area of interest, this document will focus on a known Abbott Laboratories oncology candidate, ABT-700 , a monoclonal antibody targeting the c-Met receptor. The c-Met pathway is a critical area of cancer research, and information on ABT-700 may serve as a helpful analogue.
Application Notes and Protocols: ABT-700, an Anti-c-Met Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-700 is a humanized, bivalent anti-c-Met monoclonal antibody developed by Abbott Laboratories (now AbbVie). It is designed to inhibit the signaling of the c-Met receptor tyrosine kinase, a key driver in various human cancers. Aberrant c-Met signaling, often due to MET gene amplification or overexpression, is associated with tumor growth, invasion, metastasis, and poor clinical outcomes[2]. ABT-700 represents a therapeutic strategy to counteract "oncogene addiction" in tumors dependent on the c-Met pathway[2].
Mechanism of Action
ABT-700 functions by binding to the c-Met receptor and preventing its dimerization and subsequent activation. This blockade is effective against both ligand (Hepatocyte Growth Factor, HGF)-dependent and ligand-independent c-Met activation, the latter being common in cancers with MET amplification[2]. By inhibiting c-Met phosphorylation, ABT-700 effectively shuts down downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. In cancer cells with MET amplification, this inhibition of constitutive signaling can induce apoptosis[2].
Signaling Pathway
The following diagram illustrates the targeted inhibition of the c-Met signaling pathway by ABT-700.
Caption: Targeted inhibition of the c-Met signaling pathway by ABT-700.
Preclinical Data Summary
Preclinical studies have demonstrated the potent anti-tumor activity of ABT-700, particularly in cancer models with MET gene amplification.
| Cell Line | Cancer Type | MET Status | In Vitro Effect of ABT-700 | In Vivo Effect of ABT-700 |
| SNU-5 | Gastric | MET Amplified | Inhibition of c-Met phosphorylation, induction of apoptosis | Tumor regression |
| Hs 746T | Gastric | MET Amplified | Inhibition of cell proliferation | Tumor growth delay |
| NCI-H1993 | Lung | MET Amplified | Not specified | Suppression of tumor growth |
| MKN-45 | Gastric | MET Amplified | Not specified | Additive anti-tumor effect with chemotherapy |
This table summarizes data from preclinical studies on ABT-700 in MET-amplified cancer models.[2]
Experimental Protocols
Below are representative protocols for evaluating the efficacy of a c-Met inhibitor like ABT-700.
1. In Vitro Inhibition of c-Met Phosphorylation
-
Objective: To determine the effect of ABT-700 on HGF-induced and constitutive c-Met phosphorylation in cancer cells.
-
Cell Lines: MET-amplified (e.g., SNU-5) and non-amplified cancer cell lines.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat cells with varying concentrations of ABT-700 or a control IgG for 1 hour.
-
For HGF-dependent activation, stimulate cells with recombinant HGF for 15 minutes. For constitutive activation in MET-amplified cells, no HGF is needed.
-
Lyse the cells and quantify total protein concentration.
-
Perform Western blot analysis using antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.
-
Densitometry is used to quantify the ratio of phosphorylated to total c-Met.
-
2. Cell Viability Assay
-
Objective: To assess the impact of ABT-700 on the proliferation of cancer cells.
-
Methodology:
-
Plate cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of ABT-700 or control IgG.
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of ABT-700 in a preclinical animal model.
-
Methodology:
-
Implant human cancer cells (e.g., SNU-5) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer ABT-700 (e.g., intravenously, twice weekly) and a control IgG.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers).
-
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of ABT-255 Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of ABT-255 free base solubility.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and why is its solubility important?
ABT-255 is a novel 2-pyridone antimicrobial agent.[1][] For a drug to be effectively absorbed in the body, particularly when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract.[3][4][5] Poor aqueous solubility can lead to low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.[6][7] Therefore, improving the solubility of ABT-255 is a critical step in its development as a viable therapeutic agent.
Q2: What are the common initial steps to assess the solubility of a new compound like ABT-255?
The first step is to determine the equilibrium solubility of the compound in aqueous media at different pH values. This helps to understand the pH-dependent solubility profile. A common method is the shake-flask method, where an excess of the compound is agitated in a buffer of a specific pH until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).
Q3: What are the general strategies for improving the solubility of poorly water-soluble drugs?
There are several techniques to enhance the solubility of poorly soluble drugs, which can be broadly categorized into physical and chemical modifications.[4][8]
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[4][6]
-
Chemical Modifications: These strategies involve changing the pH of the solution, using buffers, forming salts, or utilizing complexation agents like cyclodextrins.[4][9]
-
Other Methods: The use of co-solvents, surfactants, and specialized formulation techniques like self-emulsifying drug delivery systems (SEDDS) are also common.[3][10][11]
Troubleshooting Guide for Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the aqueous solubility of this compound.
Step 1: Initial Solubility Assessment
The first step is to quantify the baseline solubility of this compound in relevant aqueous media.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of dissolved ABT-255 in the filtrate using a validated analytical method, such as HPLC.
Hypothetical Data Presentation: Baseline Solubility of ABT-255
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 25 | 5.2 |
| 4.0 | 25 | 2.1 |
| 6.0 | 25 | 0.8 |
| 7.4 | 25 | 0.5 |
| 8.0 | 25 | 0.4 |
This hypothetical data suggests that this compound has a higher solubility in acidic conditions.
Workflow for Initial Solubility Assessment
Caption: Workflow for determining the baseline pH-solubility profile of ABT-255.
Step 2: pH Modification
Based on the initial assessment, altering the pH of the formulation can be a simple and effective way to improve solubility.
Experimental Protocol: pH Adjustment
-
Prepare an aqueous suspension of this compound.
-
Titrate the suspension with an acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) while monitoring the pH.
-
Visually observe the point at which the solid material dissolves.
-
Alternatively, prepare a series of solutions at fine pH intervals around the target pH and measure the solubility using the shake-flask method described in Step 1.
Hypothetical Data Presentation: Effect of pH on ABT-255 Solubility
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 (Control) | 0.5 | 1x |
| 5.0 | 1.5 | 3x |
| 4.0 | 2.1 | 4.2x |
| 3.0 | 8.9 | 17.8x |
| 2.0 | 15.2 | 30.4x |
Troubleshooting Logic for pH Modification
Caption: Decision-making process for using pH modification to improve solubility.
Step 3: Co-solvent Systems
The addition of a water-miscible organic solvent can increase the solubility of non-polar compounds.
Experimental Protocol: Co-solvent Screening
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO)).
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v).
-
Determine the solubility of ABT-255 in each co-solvent mixture using the shake-flask method.
Hypothetical Data Presentation: Solubility of ABT-255 in Co-solvent Systems
| Co-solvent System (v/v in water) | Solubility (µg/mL) | Fold Increase (vs. water) |
| Water (Control) | 0.5 | 1x |
| 20% Ethanol | 12.5 | 25x |
| 20% Propylene Glycol | 25.8 | 51.6x |
| 20% PEG 400 | 45.2 | 90.4x |
| 20% DMSO | >100 | >200x |
Workflow for Co-solvent Screening
Caption: Systematic workflow for screening co-solvents to enhance solubility.
Step 4: Advanced Formulation Strategies
If simple methods are insufficient, more advanced techniques such as the use of surfactants, complexation agents, or the preparation of solid dispersions may be necessary.
Experimental Protocol: Cyclodextrin Complexation
-
Select a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of ABT-255 to each solution.
-
Determine the solubility using the shake-flask method. The increase in solubility as a function of cyclodextrin concentration can indicate the formation of an inclusion complex.
Hypothetical Data Presentation: Effect of HP-β-CD on ABT-255 Solubility
| HP-β-CD Concentration (w/v) | Solubility of ABT-255 (µg/mL) | Fold Increase (vs. water) |
| 0% (Control) | 0.5 | 1x |
| 5% | 18.7 | 37.4x |
| 10% | 42.1 | 84.2x |
| 20% | 95.3 | 190.6x |
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve both ABT-255 and a carrier polymer (e.g., povidone (PVP), copovidone, or a cellulosic derivative) in a common volatile organic solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Grind and sieve the resulting solid dispersion.
-
Assess the dissolution rate of the solid dispersion in an aqueous medium and compare it to the physical mixture and the pure drug.
Hypothetical Data Presentation: Dissolution Rate of ABT-255 Solid Dispersion
| Formulation | % Drug Dissolved at 30 min |
| This compound | < 5% |
| ABT-255 + PVP (Physical Mixture) | 15% |
| ABT-255:PVP (1:5) Solid Dispersion | 75% |
| ABT-255:PVP (1:9) Solid Dispersion | 92% |
Troubleshooting Pathway for Advanced Strategies
Caption: Decision pathway for selecting advanced solubility enhancement techniques.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsrr.org [ijcsrr.org]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. tanzj.net [tanzj.net]
Technical Support Center: ABT-255 Free Base
Welcome to the technical support center for ABT-255 free base. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what are its key structural features?
A1: ABT-255 is a novel 2-pyridone antimicrobial agent.[1] Its chemical structure consists of a quinolizine-4-one core, which is a type of pyridone, a cyclopropyl group, a fluorine atom, and a pyrrolopyridine side chain. The molecular formula for the free base is C21H24FN3O3.[1][]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The amide-like bond within the 2-pyridone ring system and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule could be sensitive to oxidative stress, a common degradation pathway for many pharmaceutical compounds.[3][4]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[3]
-
Thermal Degradation: High temperatures can induce the breakdown of the molecule.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light and moisture. For long-term storage, maintaining the compound at low temperatures (e.g., -20°C) in a tightly sealed container is recommended.
Q4: How can I detect and quantify the degradation of ABT-255?
A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the stability of pharmaceutical compounds.[5] A stability-indicating HPLC method should be developed to separate the intact ABT-255 from its degradation products. Coupling HPLC with mass spectrometry (LC-MS) can help in the identification of the degradation products.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and experimentation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of ABT-255 in solution. | Prepare fresh solutions for each experiment. Assess the stability of ABT-255 in your experimental buffer by running a time-course experiment and analyzing samples by HPLC. Consider using a different solvent or adjusting the pH of the buffer to improve stability. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify the conditions causing instability (e.g., acid, base, heat, light, oxidation). This will help in developing a stability-indicating HPLC method. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation of the solid material. | Store the solid compound under the recommended conditions (cool, dark, dry). Avoid repeated freeze-thaw cycles. If degradation is suspected, re-analyze the material by HPLC to confirm its purity. |
| Poor solubility or precipitation of the compound in aqueous buffers. | This compound may have limited aqueous solubility. | Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a stock solution before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The pH of the buffer can also significantly impact the solubility of compounds with acidic or basic functional groups. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of ABT-255 under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating ABT-255 from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where ABT-255 shows maximum absorbance.
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of ABT-255.
Caption: Troubleshooting decision tree for inconsistent experimental results with ABT-255.
References
Technical Support Center: ABT-255 Free Base Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-255 free base. The information is tailored to address common challenges encountered during in vitro and in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its primary area of research?
ABT-255 is a novel 2-pyridone antimicrobial agent.[1][2][3][4][5] Its primary application is in the research and development of new treatments for tuberculosis, as it has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[2][5][6]
Q2: What is the proposed mechanism of action for ABT-255?
ABT-255 belongs to the 2-pyridone class of antibacterials, which are structurally similar to fluoroquinolones.[2] While the precise mechanism for ABT-255 is not extensively detailed in publicly available literature, it is presumed to function in a manner analogous to fluoroquinolones. This involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By targeting these enzymes, ABT-255 disrupts bacterial DNA synthesis, leading to cell death.
Q3: What are the basic physicochemical properties of ABT-255?
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 186293-38-9[1] |
| Molecular Formula | C₂₁H₂₄FN₃O₃[1] |
| Molecular Weight | 385.43 g/mol [1] |
| Appearance | Solid (presumed) |
| Class | 2-pyridone[2] |
Q4: How should I dissolve this compound for in vitro experiments?
For most in vitro applications, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) which can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent in the experimental medium is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Q5: What are some reported in vitro and in vivo efficacy data for ABT-255?
The following tables summarize the reported efficacy of ABT-255 against Mycobacterium tuberculosis.
Table 1: In Vitro Efficacy of ABT-255 against M. tuberculosis
| Strain Type | MIC Range (µg/mL) |
| Drug-Susceptible | 0.016 - 0.031[2][6] |
| Rifampin-Resistant | 0.031[2][6] |
| Ethambutol-Resistant | 0.031[2][6] |
Table 2: In Vivo Efficacy of ABT-255 in a Murine Tuberculosis Model
| Strain Type | Log₁₀ Reduction in Lung CFU (4 weeks of treatment) |
| Drug-Susceptible | 2 to 5[5][6] |
| Drug-Resistant | 2 to 3[5][6] |
Experimental Protocols
Protocol: In Vitro Susceptibility Testing of M. tuberculosis against ABT-255 using Microplate Alamar Blue Assay (MABA)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis.
Materials:
-
This compound
-
DMSO (sterile)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis culture (e.g., H37Rv)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of ABT-255 Stock Solution: Dissolve ABT-255 in DMSO to a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the ABT-255 stock solution in Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., 0.008 to 8 µg/mL).
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the ABT-255 dilutions. Include a drug-free control (bacteria and medium only) and a negative control (medium only).
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Reading Results: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of ABT-255 that prevents the color change from blue to pink. Results can also be read using a spectrophotometer (absorbance at 570 nm and 600 nm) or a fluorometer (excitation at 530 nm, emission at 590 nm).
Troubleshooting Common Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - Poor solubility of ABT-255 at the tested concentration.- High final concentration of DMSO. | - Ensure the final DMSO concentration is below 0.5%.- Prepare fresh stock solutions.- If precipitation persists, consider using a different solvent or a solubilizing agent (test for biocompatibility first). |
| Inconsistent MIC values | - Inaccurate serial dilutions.- Variation in inoculum size.- Contamination of the culture. | - Use calibrated pipettes and verify dilution calculations.- Standardize the inoculum preparation using a McFarland standard.- Perform sterility checks on media and cultures. |
| No Bacterial Growth in Positive Control | - Inoculum was not viable.- Issues with the growth medium. | - Use a fresh, actively growing culture for the inoculum.- Check the expiration date and preparation of the Middlebrook 7H9 broth and OADC supplement. |
| All Wells Turn Pink (Including Negative Control) | - Contamination of the 96-well plate, medium, or Alamar Blue reagent. | - Use sterile techniques throughout the procedure.- Use a new, sterile batch of plates, medium, and reagents. |
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of action for ABT-255.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. ABT-255 | TargetMol [targetmol.com]
- 4. pyridine hydrochloride suppliers UK [ukchemicalsuppliers.co.uk]
- 5. | BioWorld [bioworld.com]
- 6. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ABT-255 free base concentration for assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ABT-255 free base in various assays. The following information is designed to address common challenges and provide clear guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255?
A1: ABT-255 is a novel, potent 2-pyridone antibacterial agent. It has demonstrated significant in vitro and in vivo efficacy against a range of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. It is also reported to be more potent than ciprofloxacin against certain strains of Staphylococcus aureus and Streptococcus pneumoniae.
Q2: What is the mechanism of action of ABT-255?
A2: As a member of the 2-pyridone class of antibacterial agents, ABT-255 is a bacterial topoisomerase inhibitor.[1] This class of compounds is known to be bioisosteric to quinolone antibiotics, which target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By inhibiting these essential enzymes, ABT-255 interferes with bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Q3: In what solvents can I dissolve this compound?
Q4: What is a typical effective concentration range for ABT-255 in bacterial assays?
A4: The effective concentration of ABT-255 will vary depending on the bacterial species and the specific assay conditions. However, literature reports a Minimum Inhibitory Concentration (MIC) for ABT-255 against Mycobacterium tuberculosis in the range of 0.016-0.031 µg/mL. This can serve as a starting point for determining the optimal concentration for your experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in assays.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Assay Medium | The concentration of ABT-255 exceeds its solubility limit in the final aqueous buffer. | - Prepare a higher concentration stock solution in 100% DMSO. - Decrease the final concentration of ABT-255 in the assay. - Increase the percentage of DMSO in the final assay medium (note: ensure the final DMSO concentration is not toxic to your cells or bacteria). - Perform a solubility test by preparing serial dilutions of the DMSO stock in the assay medium and visually inspecting for precipitation. |
| High Variability Between Replicate Wells | - Inconsistent pipetting of the compound. - Uneven cell or bacterial seeding. - Compound precipitation. | - Ensure thorough mixing of the ABT-255 stock solution before use. - Use calibrated pipettes and proper pipetting techniques. - Ensure a homogenous cell or bacterial suspension before seeding. - Visually inspect plates for any signs of precipitation. |
| No Observed Antibacterial Effect | - The concentration of ABT-255 is too low. - The bacterial strain is resistant to this class of antibiotics. - The compound has degraded. | - Perform a dose-response experiment with a wider range of concentrations, starting from the reported MIC values. - Verify the susceptibility of your bacterial strain to other topoisomerase inhibitors (e.g., ciprofloxacin). - Store the ABT-255 stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. |
| Toxicity Observed in Eukaryotic Cell-Based Assays | The concentration of ABT-255 is toxic to the eukaryotic cells. | - Determine the cytotoxicity of ABT-255 on your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Lower the concentration of ABT-255 to a non-toxic range for your eukaryotic cells while still maintaining antibacterial activity if applicable. |
Experimental Protocols
Protocol 1: Preparation of ABT-255 Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
Dissolving the Compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the MIC of ABT-255 against a bacterial strain using the broth microdilution method.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain of interest in an appropriate broth medium overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare Serial Dilutions of ABT-255:
-
In a 96-well microtiter plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the highest concentration of ABT-255 to be tested (prepared from the DMSO stock and diluted in broth) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the ABT-255 dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of ABT-255 that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
Signaling Pathway: Inhibition of Bacterial DNA Topoisomerase by ABT-255
Caption: Mechanism of action of ABT-255 as a bacterial topoisomerase inhibitor.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Troubleshooting Compound Precipitation
Caption: Troubleshooting logic for compound precipitation issues.
References
- 1. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
This guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the off-target effects of investigational compounds. While specific off-target data for ABT-255 free base is not extensively available in the public domain, this resource outlines the general principles, experimental approaches, and data interpretation strategies used to characterize the selectivity of a new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in drug development?
Off-target effects are the interactions of a drug or investigational compound with molecular targets other than its intended primary target. These unintended interactions can lead to a range of consequences, from minor side effects to serious toxicity. Identifying and understanding potential off-target effects early in the drug discovery process is crucial for building a comprehensive safety profile, interpreting experimental results accurately, and mitigating the risk of late-stage clinical failures.
Q2: My experiment with a novel compound is showing an unexpected phenotype. How can I begin to troubleshoot if this is due to an off-target effect?
Observing an unexpected phenotype is a common challenge. A systematic approach can help determine the likelihood of an off-target effect.
Troubleshooting Unexpected Phenotypes
| Step | Action | Rationale |
| 1. Confirm On-Target Engagement | Use a secondary, structurally distinct inhibitor of the primary target. | If the secondary inhibitor reproduces the phenotype, it is more likely to be an on-target effect. If not, an off-target effect of the original compound is more probable. |
| 2. Dose-Response Analysis | Perform a full dose-response curve for both the intended and unintended effects. | Determine if the potency (EC50/IC50) for the unexpected phenotype correlates with the potency for the on-target effect. A significant divergence may suggest an off-target interaction. |
| 3. Rescue Experiment | If possible, introduce a downstream molecule in the target pathway. | A successful rescue of the intended phenotype without rescuing the unexpected phenotype points towards an off-target mechanism for the latter. |
| 4. Comprehensive Target Profiling | Submit the compound for broad off-target screening panels (e.g., kinase profiling, receptor binding assays). | To systematically identify potential unintended molecular interactions that could explain the observed phenotype. |
Investigating Off-Target Profiles: Methodologies and Data Interpretation
A crucial step in characterizing a new compound is to perform broad screening against panels of known biological targets. Kinase profiling is a common and critical screen due to the structural similarity within the ATP-binding site of kinases, a frequent target of drug discovery programs.
Q3: How can I assess the kinase selectivity of my compound?
A widely used method for assessing kinase selectivity is a competition binding assay, such as Eurofins' KINOMEscan™ platform.[1] This assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.
Experimental Protocol: KINOMEscan™ Competition Binding Assay (Conceptual)
-
Assay Principle : The assay quantifies the binding of a test compound to a kinase by measuring its ability to compete with an immobilized, active-site directed ligand.[2]
-
Components : The assay typically involves three main components: a DNA-tagged kinase, the test compound, and the immobilized ligand.[2]
-
Procedure :
-
Kinases are fused to a unique DNA tag.
-
The test compound is incubated with the DNA-tagged kinase.
-
This mixture is then applied to a solid support matrix functionalized with the immobilized ligand.
-
The amount of kinase that binds to the immobilized ligand is determined by quantifying the attached DNA tag using quantitative PCR (qPCR).[2]
-
-
Data Readout : Results are often reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound to the kinase.[2]
Workflow for Off-Target Kinase Effect Identification
Caption: Workflow for identifying and validating off-target effects.
Q4: How should I interpret data from a kinase selectivity screen?
Kinase profiling data is typically presented as a percentage of control or as a dissociation constant (Kd). A common way to visualize this is through a "TREEspot™" diagram, which maps the interaction strength onto a phylogenetic tree of the human kinome. For data in tabular format, focus on kinases that show significant inhibition at the tested concentration.
Hypothetical Kinase Selectivity Data for an Investigational Compound (at 1 µM)
| Kinase Target | Gene Symbol | Percent of Control (%) | Interpretation |
| Primary Target X | KDX | 0.5 | Strong on-target binding |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 85 | Negligible binding |
| Cyclin-dependent kinase 2 | CDK2 | 92 | Negligible binding |
| Serine/threonine-protein kinase B-raf | BRAF | 5.2 | Potential Off-Target |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | 8.9 | Potential Off-Target |
| Tyrosine-protein kinase ABL1 | ABL1 | 75 | Negligible binding |
Note: This is example data. A lower "% of Control" value signifies stronger binding.
Potent off-target "hits" (e.g., BRAF and KDR in the table above) should be prioritized for follow-up validation studies to determine their IC50 values and their potential contribution to the compound's overall cellular activity and safety profile.
Safety Pharmacology
Q5: Beyond kinase screening, what other studies are essential for evaluating the safety profile of a new compound?
Safety pharmacology studies are a mandatory component of preclinical drug development designed to identify potential adverse effects on vital organ systems. The "core battery" of tests focuses on the central nervous, cardiovascular, and respiratory systems.[3][4]
Core Battery Safety Pharmacology Studies
| System | Typical Study | Key Parameters Measured | Potential Adverse Effects Detected |
| Cardiovascular | In vivo telemetry in conscious animals (e.g., dog, monkey) | ECG (including QT interval), heart rate, blood pressure | Arrhythmias, hypertension/hypotension, tachycardia/bradycardia |
| Central Nervous (CNS) | Functional Observational Battery (FOB) or Irwin Test (in rodents) | Behavioral changes, motor coordination, reflexes, body temperature | Sedation, excitation, tremors, convulsions, ataxia |
| Respiratory | Whole-body plethysmography (in rodents) | Respiratory rate, tidal volume, minute volume | Respiratory depression, bronchoconstriction |
These studies are typically conducted before first-in-human clinical trials to ensure patient safety.[5]
Conceptual Signaling Pathway: Off-Target VEGFR2 Inhibition
Caption: Potential impact of off-target VEGFR2 inhibition.
Disclaimer: This information is for educational purposes only and should not be considered a substitute for professional scientific guidance. Experimental plans should be designed in consultation with experienced pharmacologists and toxicologists.
References
Technical Support Center: Minimizing ABT-255 Free Base Toxicity in Cellular Assays
Welcome to the technical support center for ABT-255. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity of ABT-255 free base in in vitro cellular experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its primary application?
ABT-255 is a novel 2-pyridone antimicrobial agent developed for the treatment of tuberculosis. It has shown efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo studies.
Q2: What does "free base" mean in the context of ABT-255, and how might it affect my experiments?
The "free base" form of a compound is the uncharged, or neutral, form. Free bases, particularly of larger organic molecules like ABT-255, often exhibit poor solubility in aqueous solutions such as cell culture media. This can lead to several experimental challenges, including precipitation of the compound and, consequently, inaccurate- and potentially toxic- concentrations in your assays.
Q3: What are the potential sources of toxicity when using this compound in cell culture?
Potential sources of toxicity can be categorized as follows:
-
Intrinsic Cytotoxicity: The inherent property of the ABT-255 molecule to cause cell death or impair cellular functions.
-
Solubility-Related Toxicity: Poor solubility can lead to the formation of compound precipitates, which can physically damage cells or lead to inconsistent and high local concentrations of the drug.
-
Vehicle-Induced Toxicity: The solvent used to dissolve ABT-255 (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
Off-Target Effects: ABT-255 may interact with cellular targets other than its intended microbial target, leading to unexpected biological responses in mammalian cells.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Q: I've observed a precipitate in my cell culture wells after adding ABT-255. What could be the cause and how can I resolve this?
A: Precipitation of ABT-255 is a common issue due to its hydrophobic nature as a free base. Here’s a step-by-step guide to troubleshoot this problem:
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution of ABT-255 in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Serially dilute the stock solution in your cell culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% DMSO). |
| Supersaturation | When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock solution directly to the cells in a small volume of medium. |
| Temperature Effects | Pre-warm the cell culture medium to 37°C before adding the ABT-255 stock solution. Some compounds are less soluble at lower temperatures. |
| Media Components | High concentrations of salts or proteins in the cell culture medium can sometimes reduce the solubility of hydrophobic compounds. If possible, test the solubility of ABT-255 in a simpler buffered solution (e.g., PBS) to see if media components are a contributing factor. |
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and applying ABT-255 to cell cultures.
Issue 2: Unexpectedly High Cytotoxicity
Q: My cell viability has significantly decreased at concentrations where I don't expect to see toxicity. What are the possible reasons and how can I investigate this?
A: Unexpected cytotoxicity can stem from several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle control experiment where cells are treated with the same concentration of the solvent (e.g., DMSO) used in your ABT-255 treatment group, but without the compound. This will help determine if the solvent is the source of the toxicity. |
| Compound Instability | The compound may be degrading in the cell culture medium over time, producing toxic byproducts. Assess the stability of ABT-255 in your medium at 37°C over the time course of your experiment using analytical methods like HPLC. |
| Off-Target Effects | ABT-255 may have off-target effects on mammalian cells. To investigate this, you can perform broader toxicity profiling using a panel of different cell lines or more sensitive cytotoxicity assays that measure specific cellular functions (e.g., mitochondrial activity, membrane integrity). |
| Assay Interference | The compound itself may interfere with the readout of your viability assay. For example, some compounds can directly reduce the tetrazolium salts (e.g., MTT, XTT) used in colorimetric viability assays, leading to a false viability reading. It is advisable to include a "compound only" control (no cells) to check for such interference. |
Logical Flow for Investigating Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ABT-255 working solutions (prepared as described above)
-
Vehicle control (medium with the same concentration of DMSO as the highest ABT-255 concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of ABT-255 or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always optimize protocols for their specific cell lines and experimental conditions. It is also recommended to consult relevant safety data sheets (SDS) for ABT-255 and any other chemicals used.
Technical Support Center: Synthesis of ABT-255 Free Base
Important Note on ABT-255: Publicly available information on the specific synthesis of "ABT-255" is limited.[1][2][3][4][5] ABT-255 is described as a novel 2-pyridone antimicrobial agent for tuberculosis treatment.[1] However, detailed synthetic routes and associated challenges are not widely published.
To provide a valuable and illustrative guide for researchers, this technical support center will focus on Navitoclax (ABT-263) , a structurally complex and well-documented molecule from the same developer (Abbott/AbbVie).[6][7] Navitoclax is a potent inhibitor of the Bcl-2 family of proteins and shares the "ABT" designation.[6][7][8][9][10][11] The challenges encountered in its multi-step synthesis are representative of those faced in the development of complex pharmaceutical compounds.
Troubleshooting Guide & FAQs: Navitoclax (ABT-263) Synthesis
This guide addresses common issues encountered during the synthesis of Navitoclax and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: My final coupling reaction to form the sulfonamide bond has a low yield. What are the common causes?
A1: Low yields in the final sulfonamide coupling step are frequently due to several factors:
-
Purity of Intermediates: The purity of both the sulfonyl chloride precursor and the amine precursor is critical. Impurities can interfere with the reaction. Ensure both starting materials are thoroughly purified and characterized before use.
-
Reaction Conditions: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The choice of base and solvent is also crucial. Pyridine is commonly used as both a solvent and a base, but other non-nucleophilic bases like triethylamine in an inert solvent like dichloromethane (DCM) can also be effective.
-
Degradation: The sulfonyl chloride intermediate can be prone to hydrolysis. It should be used as fresh as possible or stored under strictly anhydrous conditions.
Q2: I am observing a significant side product corresponding to the hydrolysis of my sulfonyl chloride. How can I prevent this?
A2: Hydrolysis of the sulfonyl chloride intermediate is a common problem. To mitigate this:
-
Strict Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).
-
Inert Atmosphere: As mentioned, running the reaction under a nitrogen or argon blanket is essential to exclude atmospheric moisture.
-
Temperature Control: Perform the addition of the amine to the sulfonyl chloride solution at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize side reactions, before allowing it to warm to room temperature.
Q3: Purification of the final Navitoclax free base by column chromatography is difficult and results in product loss. Are there alternative methods?
A3: Navitoclax is a large, relatively non-polar molecule, which can make silica gel chromatography challenging due to streaking and irreversible adsorption.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Crystallization: The most effective method for purifying the final compound is often crystallization. A thorough solvent screen should be performed to identify a suitable solvent system (e.g., ethyl acetate/heptane, acetone/water, or isopropanol) that allows for the selective crystallization of the pure product, leaving impurities in the mother liquor.
-
Trituration: If crystallization is difficult, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or pentane) can be an effective purification technique.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Navitoclax, which is often the goal of its synthesis.
Table 1: In Vitro Binding Affinity of Navitoclax
| Target Protein | Binding Affinity (Ki) |
|---|---|
| Bcl-xL | ≤ 0.5 nM[8][10] |
| Bcl-2 | ≤ 1 nM[8][10] |
| Bcl-w | ≤ 1 nM[8][10] |
Data obtained from cell-free fluorescence polarization assays.[8][10]
Table 2: Cellular Activity of Navitoclax in SCLC Cell Lines
| Cell Line | Growth Inhibition (EC50) |
|---|---|
| H146 | 110 nM[8] |
| H889 | < 400 nM[8] |
| H1963 | < 400 nM[8] |
| H1417 | < 400 nM[8] |
| H1048 | > 400 nM[8] |
| H82 | 22 µM[8] |
Cytotoxicity assessed after 48 hours of treatment using the CellTiter Glo assay.[8]
Experimental Protocols
Protocol 1: General Procedure for Final Sulfonamide Coupling
This protocol outlines a representative procedure for the coupling of the two key advanced intermediates in the Navitoclax synthesis.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: To a solution of the amine intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.5 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve the sulfonyl chloride intermediate (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or, preferably, by crystallization from an appropriate solvent system to yield the final Navitoclax free base.
Visualizations
Signaling Pathway
Caption: Mechanism of action for Navitoclax (ABT-263) in the intrinsic apoptosis pathway.
Experimental Workflow
Caption: General experimental workflow for the final coupling and purification of Navitoclax.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the final sulfonamide coupling step.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. ABT-255 | Polysil [polycil.co.uk]
- 3. ABT-255 | Delchimica [delchimica.com]
- 4. ABT-255 | NanoAxis LLC [nanoaxisllc.com]
- 5. ABT-255 | ResBioAgro [resbioagro.com]
- 6. Navitoclax - Wikipedia [en.wikipedia.org]
- 7. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: ABT-255 Free Base
Welcome to the technical support center for ABT-255 free base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of ABT-255.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its primary mechanism of action?
A1: ABT-255 is a novel 2-pyridone antibacterial agent with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] By targeting DNA gyrase, ABT-255 blocks the supercoiling of DNA, leading to a halt in bacterial growth.
Q2: What are the expected in vitro efficacy ranges for ABT-255 against M. tuberculosis?
A2: In vitro studies using the Alamar blue reduction technique have shown that the Minimum Inhibitory Concentration (MIC) of ABT-255 against susceptible strains of M. tuberculosis typically ranges from 0.016 to 0.031 µg/mL. Against rifampin- or ethambutol-resistant isolates, the MIC is approximately 0.031 µg/mL.
Q3: What is the recommended route of administration for in vivo studies?
A3: For in vivo studies in murine models of pulmonary tuberculosis, ABT-255 has been shown to be effective when administered orally.
Q4: Is ABT-255 effective against other bacteria besides M. tuberculosis?
A4: Yes, ABT-255 has demonstrated efficacy against other bacteria, including S. aureus, S. pneumoniae, and E. coli.
Troubleshooting Guides
In Vitro Experiments (Microplate Alamar Blue Assay - MABA)
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Ensure a standardized and consistent inoculum of M. tuberculosis is used for each assay. Variations in the starting bacterial concentration can significantly impact the time it takes to see a color change in the Alamar blue assay, leading to variable MICs. |
| Solubility of this compound | While 2-pyridones are generally more water-soluble than quinolones, ensure complete solubilization of the this compound in your chosen solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate drug concentrations. Consider using the hydrochloride salt form if solubility issues persist. |
| Evaporation from Wells | Edge effects due to evaporation can concentrate the drug and media components, leading to inconsistent results. To mitigate this, fill the outer wells of the 96-well plate with sterile water or media without bacteria or drug. |
| Incorrect Incubation Time | The color change in the Alamar blue assay is time-dependent. Adhere to a consistent incubation time after the addition of the Alamar blue reagent. Reading the plates too early or too late can lead to inaccurate MIC determinations. |
Issue 2: No Color Change (Blue) in Control Wells
| Potential Cause | Troubleshooting Step |
| Inactive Bacterial Culture | Ensure the M. tuberculosis culture is viable and in the logarithmic growth phase before setting up the assay. A non-viable culture will not reduce the Alamar blue, resulting in no color change. |
| Contamination | Check for contamination in the bacterial culture or reagents. Contaminating microorganisms could inhibit the growth of M. tuberculosis. |
| Incorrect Media Formulation | Verify the composition of the Middlebrook 7H9 broth and supplements. Improperly prepared media can inhibit bacterial growth. |
Issue 3: All Wells, Including High Drug Concentrations, Turn Pink
| Potential Cause | Troubleshooting Step |
| Resistant Bacterial Strain | Confirm the susceptibility profile of the M. tuberculosis strain being used. The strain may be inherently resistant to ABT-255. |
| Degradation of ABT-255 | Ensure the stock solution of ABT-255 is stored correctly and has not degraded. Prepare fresh stock solutions regularly. The stability of 2-pyridone compounds in solution can be influenced by factors like pH and light exposure. |
| Inaccurate Drug Concentration | Double-check all calculations and dilutions for the preparation of the ABT-255 stock and working solutions. |
In Vivo Experiments (Murine Model of Pulmonary Tuberculosis)
Issue 1: Inconsistent Reduction in Bacterial Load in Lungs
| Potential Cause | Troubleshooting Step |
| Variable Drug Administration | For oral gavage, ensure consistent and accurate dosing for each animal. Improper technique can lead to variability in the amount of drug delivered. |
| Animal-to-Animal Variation | Biological variability is inherent in animal models. Increase the number of animals per group to ensure statistical power and account for individual differences in response to treatment. |
| Infection Inoculum Variability | Ensure a consistent and accurate inoculum of M. tuberculosis is delivered to the lungs of each mouse during the aerosol infection process. |
Issue 2: Unexpected Toxicity or Adverse Effects in Animals
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the calculated dose of ABT-255. While effective doses have been reported, a dose-ranging study may be necessary for your specific animal model and experimental conditions. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve or suspend ABT-255 is non-toxic at the administered volume. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ABT-255 against Mycobacterium tuberculosis
| Strain Type | MIC Range (µg/mL) |
| Drug-Susceptible M. tuberculosis | 0.016 - 0.031 |
| Rifampin-Resistant M. tuberculosis | 0.031 |
| Ethambutol-Resistant M. tuberculosis | 0.031 |
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (4 weeks of oral therapy)
| Strain Type | Dosage (mg/kg/day) | Log10 Reduction in Viable Counts (Lung Tissue) |
| Drug-Susceptible M. tuberculosis | 3.13 - 25 | 2 - 5 |
| Drug-Resistant M. tuberculosis | Not Specified | 2 - 3 |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Alamar blue solution.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the ABT-255 stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterile control wells.
-
Include a positive control (bacteria with no drug) and a negative control (media only).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After 7 days of incubation, add 20 µL of Alamar blue solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of ABT-255 that prevents the color change from blue to pink.
-
Murine Model of Pulmonary Tuberculosis
-
Animal Model:
-
Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
-
Infection:
-
Infect mice with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv).
-
-
Treatment:
-
Begin treatment with ABT-255 at a predetermined time point post-infection.
-
Administer ABT-255 orally once daily for the duration of the study (e.g., 4 weeks).
-
Include a vehicle control group and a positive control group (e.g., isoniazid).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in saline with 0.05% Tween 80.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load in the lungs.
-
Visualizations
Caption: Mechanism of Action: ABT-255 Inhibition of DNA Gyrase.
Caption: Experimental Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Experimental Workflow for the Murine Model of Pulmonary Tuberculosis.
References
how to prevent ABT-255 free base precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with ABT-255, with a specific focus on preventing free base precipitation.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and why is precipitation a concern?
A1: ABT-255 is a novel 2-pyridone antimicrobial agent.[1][2][] Like many orally administered drugs, particularly those with poor water solubility, ABT-255 free base may be prone to precipitation under various experimental conditions.[4] This can occur due to changes in pH, solvent composition, or when the concentration exceeds its solubility limit (supersaturation).[5][6] Precipitation can lead to inaccurate experimental results, reduced bioavailability, and decreased efficacy.[4][5]
Q2: What are the common causes of this compound precipitation in vitro?
A2: In a laboratory setting, precipitation of ABT-255 can be triggered by several factors:
-
pH Shift: ABT-255, as a weak base, is likely more soluble in acidic conditions. A shift to a more neutral or basic pH can significantly decrease its solubility, leading to precipitation.[6]
-
Solvent Change/Dilution: When a stock solution of ABT-255 in an organic solvent (like DMSO) is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate out of solution.[6]
-
Supersaturation: Creating a solution that is more concentrated than the equilibrium solubility of ABT-255 will result in a metastable supersaturated solution that is prone to precipitation.[7]
-
Low Temperature: A decrease in temperature can lower the solubility of ABT-255, potentially causing it to precipitate.
Q3: How does precipitation of ABT-255 in vivo affect experimental outcomes?
A3: In vivo precipitation, often occurring in the gastrointestinal tract, can significantly impact pharmacokinetic and pharmacodynamic studies.[5] Precipitation reduces the concentration of the drug available for absorption, which can lead to lower and more variable systemic exposure, and consequently, reduced or delayed efficacy.[5]
Troubleshooting Guide: Preventing ABT-255 Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with ABT-255 precipitation.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for ABT-255 precipitation.
Step-by-Step Troubleshooting
-
Identify the Cause: Refer to the workflow diagram above to systematically investigate the potential cause of precipitation.
-
Implement Corrective Actions: Based on the identified cause, apply the recommended solutions.
-
Optimize Formulation: If simple adjustments are insufficient, a more comprehensive formulation development approach may be necessary.
Data Presentation: Solubility of ABT-255 (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only and is intended to provide a general guideline for handling ABT-255. Actual solubility should be determined experimentally.
| Solvent/Buffer System | pH | Temperature (°C) | Approximate Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 50 - 100 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 5 - 10 |
| 10% DMSO in PBS | 7.4 | 25 | 10 - 20 |
| 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline | 7.4 | 25 | > 100 |
| Ethanol | N/A | 25 | 50 - 75 |
| DMSO | N/A | 25 | > 10,000 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of ABT-255
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of ABT-255 in a desired aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Calibrated pH meter
-
Shaking incubator
-
0.22 µm syringe filters
-
HPLC system with a suitable column and validated analytical method for ABT-255
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of ABT-255 using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of ABT-255 in that buffer.
Protocol 2: Preparation of a Stable ABT-255 Formulation for In Vitro Studies
This protocol provides a general method for preparing a stock solution and a working solution of ABT-255 with reduced risk of precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Prepare the Vehicle: In a separate container, prepare the vehicle by sequentially adding and mixing the following components: 40% PEG300, 5% Tween 80, and 50% Saline.
-
Prepare the Working Solution: Slowly add the required volume of the ABT-255 DMSO stock solution to the vehicle while vortexing to achieve the desired final concentration. For example, to prepare a 100 µg/mL working solution, add 1 part of the 10 mg/mL stock solution to 99 parts of the vehicle.
-
Final Formulation: The final formulation will contain a low percentage of DMSO (e.g., 1% in the example above), which helps maintain the solubility of ABT-255 in the aqueous environment.
Visualizing Formulation Development Workflow
Caption: A typical workflow for developing a stable formulation of a poorly soluble compound like ABT-255.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. ABT-255 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
ABT-255 Free Base: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the experimental use of ABT-255 free base. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with ABT-255.
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of ABT-255 in aqueous media | ABT-255, like many 2-pyridone derivatives, may exhibit limited water solubility.[1][2][3] | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For aqueous working solutions, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on bacterial growth. - Sonication may aid in the dissolution of the compound in the final medium. - Consider the use of surfactants, but ensure to run a vehicle control to account for any intrinsic antimicrobial activity of the surfactant itself. |
| Inconsistent results in antimicrobial susceptibility testing | - Inoculum size variability. - Contamination of cultures. - Degradation of ABT-255 stock solution. - Issues with media pH or composition. | - Standardize the inoculum preparation to a 0.5 McFarland standard. - Use aseptic techniques to prevent contamination. - Prepare fresh stock solutions of ABT-255 and store them appropriately (protected from light and at the recommended temperature). - Ensure the pH and composition of the growth medium are optimal for the test organism and do not inactivate the compound. |
| No inhibition of bacterial growth observed | - The bacterial strain may be resistant to DNA gyrase inhibitors. - The concentration of ABT-255 used is too low. - The compound has degraded. - The assay conditions are not optimal. | - Verify the susceptibility of the bacterial strain to other DNA gyrase inhibitors (e.g., ciprofloxacin). - Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC). - Use a fresh stock of ABT-255. - Optimize assay parameters such as incubation time and temperature. |
| High background in fluorescence-based assays | - Autofluorescence of the compound. - Non-specific binding to assay components. | - Measure the fluorescence of ABT-255 alone at the assay's excitation and emission wavelengths to determine its intrinsic fluorescence. - Include appropriate controls to subtract background fluorescence. - If non-specific binding is suspected, consider using a different assay format. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ABT-255?
ABT-255 is a 2-pyridone antibacterial agent that functions as a bacterial DNA gyrase inhibitor.[4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, ABT-255 prevents the negative supercoiling of DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[5][6]
2. What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the appropriate culture medium for your experiments. The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid any solvent-induced toxicity to the bacteria.
3. How should ABT-255 stock solutions be stored?
ABT-255 stock solutions should be stored at -20°C or lower, protected from light and moisture to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. What are the expected MIC values for ABT-255 against Mycobacterium tuberculosis?
While specific MIC values for ABT-255 are not extensively published, related 2-pyridone compounds have shown potent activity against M. tuberculosis. For novel compounds, it is essential to determine the MIC experimentally for the specific strains being tested.
5. Can ABT-255 be used against Gram-negative bacteria?
Yes, some 2-pyridone antibacterial agents have demonstrated activity against Gram-negative bacteria.[4] However, the efficacy can be strain-dependent, and it is recommended to perform susceptibility testing against the specific Gram-negative organisms of interest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[7]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of ABT-255 in DMSO (e.g., 10 mg/mL).
-
Serially dilute the ABT-255 stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted ABT-255.
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of ABT-255 that completely inhibits visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of ABT-255 to inhibit the supercoiling activity of DNA gyrase.[8]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ABT-255 at various concentrations
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of ABT-255.
Visualizations
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
addressing inconsistencies in ABT-255 free base results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ABT-255 free base. Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, the solubility is significantly lower. It is crucial to determine the solubility in your specific experimental buffer.
Q2: How should I store this compound and its solutions?
This compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to potential stability issues.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
High variability in cell-based assays can stem from several factors.[1][2] These include inconsistencies in cell plating, passage number, and health; variability in compound concentration due to solubility or stability issues; and improper assay execution. A systematic troubleshooting approach is recommended to identify the source of the variability.
Q4: Can this compound precipitate in my cell culture medium?
Yes, precipitation can occur if the final concentration of ABT-255 in the aqueous cell culture medium exceeds its solubility limit. This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Visually inspect your wells for any precipitate after adding the compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) Values in Cell-Based Assays
You may observe significant variations in the calculated IC50 values for ABT-255 across different experimental runs.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | Decrease the final concentration of DMSO in the assay. Perform a solubility test of ABT-255 in your specific cell culture medium. Visually inspect for precipitate under a microscope. |
| Compound Instability | Prepare fresh dilutions of ABT-255 from a frozen stock for each experiment. Avoid using old aqueous solutions. |
| Cellular Health & Density | Ensure consistent cell seeding density and use cells within a defined low passage number range. Monitor cell viability in control wells. |
| Assay Protocol Variability | Strictly adhere to a standardized protocol for incubation times, reagent additions, and plate reading.[2] |
Experimental Protocol: Solubility Assessment in Cell Culture Medium
-
Prepare a 10 mM stock solution of ABT-255 in DMSO.
-
Create a serial dilution of ABT-255 in your specific cell culture medium (e.g., DMEM with 10% FBS) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate the solutions at 37°C for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each concentration for any signs of precipitation (cloudiness or visible particles) under a microscope.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method such as HPLC-UV.
Issue 2: Poor In Vivo Efficacy Despite In Vitro Potency
You have confirmed the in vitro activity of ABT-255, but in vivo experiments show little to no effect.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor Bioavailability | Investigate different formulation strategies to improve solubility and absorption. Consider co-administering with a bioavailability enhancer. |
| Rapid Metabolism | Conduct pharmacokinetic studies to determine the half-life of ABT-255 in the animal model. If metabolism is rapid, consider more frequent dosing or a different route of administration. |
| Target Engagement Issues | Confirm that ABT-255 is reaching the target tissue at a sufficient concentration. This can be assessed through tissue distribution studies. |
| Formulation Instability | Ensure the stability of the dosing formulation over the period of administration. Prepare fresh formulations as needed. |
Experimental Protocol: Basic Pharmacokinetic Study
-
Administer a single dose of ABT-255 to a cohort of animals (e.g., mice) via the intended route of administration (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to isolate plasma.
-
Analyze the concentration of ABT-255 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters like Cmax, Tmax, and half-life.
Visual Guides
References
Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for small molecule inhibitors, with a particular focus on challenges associated with free base formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for small molecule inhibitors in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation (especially with free bases) | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Visually inspect for precipitation after adding the compound. Consider using a salt form if solubility is a persistent issue. |
| No Dose-Response or Weak Inhibition | - Incubation time is too short for the compound to exert its effect.- Compound is unstable in the assay medium.- The free base form has low cell permeability. | - Perform a time-course experiment to determine the optimal incubation period.- Test the stability of the compound in your cell culture medium over time.- Compare the activity of the free base to a salt form of the compound if available. |
| Cell Death at All Concentrations | - Compound is cytotoxic at the tested concentrations.- Solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health.- Lot-to-lot variability of reagents (e.g., serum). | - Use cells within a consistent passage number range for all experiments.[1][2][3]- Qualify new lots of critical reagents before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for my small molecule inhibitor?
A1: The optimal incubation time is a balance between achieving maximal compound efficacy and minimizing off-target effects or cytotoxicity. A time-course experiment is the most effective method for determining this.
Experimental Protocol: Time-Course Experiment
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a concentration of your inhibitor that is expected to be at or near the IC50 or a concentration known to elicit a response. Include a vehicle control (e.g., DMSO).
-
Time Points: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), terminate the experiment and measure the desired biological response.
-
Analysis: Plot the response against time to identify the point at which the maximal effect is observed before it plateaus or declines.
Q2: What are the specific challenges of working with a free base form of a compound?
A2: Free base forms of compounds can present unique challenges compared to their salt counterparts.[4] Salts are generally more stable and soluble in aqueous solutions than their corresponding free bases.[4]
-
Solubility: Free bases often have lower solubility in aqueous media, which can lead to precipitation and inaccurate concentration-response curves. It is crucial to determine the solubility of the free base in your specific cell culture medium.[4]
-
Stability: The pH of the cell culture medium can influence the stability of a free base. It is advisable to check for compound degradation over the course of your experiment.
-
Cell Permeability: While some free bases are more cell-permeable due to their lipophilicity, this is not always the case. If you observe low activity, it may be due to poor uptake by the cells.
Q3: My compound seems to be precipitating in the cell culture medium. What can I do?
A3: Compound precipitation can lead to erroneous results. Here are some steps to troubleshoot this issue:
-
Visual Inspection: Always visually inspect your assay plates under a microscope after adding the compound.
-
Solubility Testing: Determine the maximum soluble concentration of your compound in the assay medium.
-
Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents can be used, but these should be carefully validated to ensure they do not interfere with the assay.
-
Consider a Salt Form: If available, using a salt form of the compound is often the most straightforward solution to solubility problems.[4]
Data Presentation
Below are examples of how to structure quantitative data from incubation time optimization experiments.
Table 1: Time-Dependent Inhibition of Target Phosphorylation
| Incubation Time (hours) | % Inhibition (Mean ± SD) |
| 2 | 15.2 ± 3.1 |
| 4 | 35.8 ± 4.5 |
| 8 | 68.3 ± 5.2 |
| 12 | 85.1 ± 3.9 |
| 24 | 86.5 ± 4.1 |
| 48 | 84.9 ± 4.8 |
Table 2: Effect of Incubation Time on Cell Viability
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 2 | 98.7 ± 2.5 |
| 4 | 97.1 ± 3.0 |
| 8 | 95.4 ± 2.8 |
| 12 | 93.2 ± 3.5 |
| 24 | 88.6 ± 4.2 |
| 48 | 75.3 ± 5.1 |
Visualizations
Hypothetical Kinase Inhibitor Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule kinase inhibitor like ABT-255.
Caption: Hypothetical signaling cascade inhibited by ABT-255.
Experimental Workflow for Incubation Time Optimization
This diagram outlines the logical flow of an experiment to determine the optimal incubation time for a compound.
Caption: Workflow for optimizing inhibitor incubation time.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
Validating the Effects of ABT-255 Free Base: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial agent ABT-255 free base against ciprofloxacin, a widely used fluoroquinolone. The information presented is based on available preclinical data to assist researchers in evaluating its potential.
Executive Summary
ABT-255, a novel 2-pyridone antibacterial agent, has demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, including drug-resistant strains of Mycobacterium tuberculosis.[1] Available data suggests that ABT-255 exhibits superior potency against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae when compared to ciprofloxacin, and equivalent efficacy against the Gram-negative bacterium Escherichia coli.[1] The primary mechanism of action for the 2-pyridone class of antibiotics is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for ABT-255 and ciprofloxacin against key bacterial pathogens. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Pathogen | ABT-255 (or related compound) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ||
| MIC Range | Not Available | 0.1 - 1.56[2] |
| MIC50 | Not Available | 0.25[3] |
| MIC90 | 0.015 (ABT-719) | 0.5[3][4] |
| Streptococcus pneumoniae | ||
| MIC Range | Not Available | 0.5 - 2.0 |
| MIC50 | Not Available | 1.0[5] |
| MIC90 | 0.03 (ABT-719) | 1.0 - 2.0[5][6] |
| Escherichia coli | ||
| Efficacy Comparison | Equivalent to Ciprofloxacin [1] | Reference |
| MIC Range | Not Available | ≤0.06 - >8[7] |
| MIC50 | Not Available | Varies by study |
| MIC90 | Not Available | Varies by study |
| Mycobacterium tuberculosis | ||
| MIC Range | 0.016 - 0.031 [1][8][9] | 0.25 - >2.0[10][11][12] |
In Vivo Efficacy
The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis.
| Treatment Group | Dosage | Duration | Efficacy (Log10 CFU Reduction in Lung Tissue) |
| ABT-255 | 25 mg/kg/day (oral) | 4 weeks | 2 to 5 (against drug-susceptible M. tuberculosis)[1][8][9] |
| 2 to 3 (against rifampin-resistant M. tuberculosis)[1][8] | |||
| Ciprofloxacin | Various dosages | Various durations | No effect (in one murine aerosol infection model)[10] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which act as inhibitors of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, 2-pyridones disrupt these fundamental cellular processes, leading to bacterial cell death.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of an antibacterial agent against a specific bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic (e.g., ABT-255 or ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of a 96-well microtiter plate, containing the diluted antibiotic, is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific bacterium.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Murine Model of Pulmonary Tuberculosis
Objective: To evaluate the in vivo efficacy of an antibacterial agent in a mouse model of tuberculosis.
Methodology:
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with Mycobacterium tuberculosis via aerosol or intravenous injection to establish a pulmonary infection.
-
Treatment: After a specified period to allow the infection to establish, mice are treated with the test compound (e.g., ABT-255) or a comparator drug (e.g., ciprofloxacin) via a specific route (e.g., oral gavage) and dosage regimen for a defined duration.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.
-
Colony Forming Unit (CFU) Enumeration: Serial dilutions of the lung homogenates are plated on appropriate agar medium (e.g., Middlebrook 7H11 agar).
-
Data Analysis: The number of colonies is counted after incubation, and the bacterial load (CFU per lung) is calculated. The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to the untreated control group.
References
- 1. Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Methicillin-resistant Staphylococcus aureus bacteremia. Predictor factors for an isolate with a vancomycin minimal inhibitory concentration > or =2 mg/l] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]
Reproducibility of ABT-255 Free Base Results: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vivo efficacy of ABT-255 free base, a 2-pyridone antibacterial agent, against Mycobacterium tuberculosis. The data presented is primarily based on a key study by Oleksijew et al. and is compared with established first-line tuberculosis therapies, isoniazid and ethambutol, to offer a framework for evaluating the reproducibility of these findings.
Executive Summary
Comparative Efficacy of ABT-255 and Standard Therapies
The following tables summarize the in vivo efficacy of ABT-255, isoniazid, and ethambutol against various strains of Mycobacterium tuberculosis in a murine model of pulmonary tuberculosis. The data is extracted from the study by Oleksijew et al. (1998) to provide a direct comparison under consistent experimental conditions.
Table 1: Efficacy Against Drug-Susceptible M. tuberculosis (Erdman Strain)
| Treatment Group | Dosage (mg/kg/day) | Mean Log10 CFU/Lung (± SEM) | Log10 Reduction vs. Control |
| Control (Untreated) | - | 7.8 ± 0.1 | - |
| ABT-255 | 25 | 2.3 ± 0.4 | 5.5 |
| ABT-255 | 12.5 | 3.5 ± 0.3 | 4.3 |
| Isoniazid | 25 | 2.5 ± 0.2 | 5.3 |
Table 2: Efficacy Against Rifampin-Resistant M. tuberculosis
| Treatment Group | Dosage (mg/kg/day) | Mean Log10 CFU/Lung (± SEM) | Log10 Reduction vs. Control |
| Control (Untreated) | - | 8.1 ± 0.1 | - |
| ABT-255 | 25 | 5.6 ± 0.3 | 2.5 |
| ABT-255 | 12.5 | 6.5 ± 0.2 | 1.6 |
| Rifampin | 20 | 8.0 ± 0.2 | 0.1 |
Table 3: Efficacy Against Ethambutol-Resistant M. tuberculosis
| Treatment Group | Dosage (mg/kg/day) | Mean Log10 CFU/Lung (± SEM) | Log10 Reduction vs. Control |
| Control (Untreated) | - | 8.2 ± 0.1 | - |
| ABT-255 | 25 | 5.2 ± 0.4 | 3.0 |
| ABT-255 | 12.5 | 6.8 ± 0.2 | 1.4 |
| Ethambutol | 150 | 8.1 ± 0.2 | 0.1 |
| Isoniazid | 25 | 3.2 ± 0.3 | 5.0 |
Mechanism of Action
ABT-255 is classified as a 2-pyridone antibacterial agent. This class of compounds, structurally similar to fluoroquinolones, primarily functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, 2-pyridones disrupt critical cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of ABT-255.
Experimental Protocols
The in vivo efficacy data presented is based on a murine model of pulmonary tuberculosis. The general experimental workflow is outlined below.
1. Bacterial Strains and Culture:
-
Mycobacterium tuberculosis strains (e.g., Erdman, H37Rv, and drug-resistant clinical isolates) are cultured in appropriate media (e.g., Middlebrook 7H9 broth or 7H11 agar).
2. Animal Model:
-
Female CF-1 mice are commonly used.[3]
-
Mice are infected via aerosol exposure to deliver a low dose of mycobacteria to the lungs, establishing a pulmonary infection.
3. Drug Administration:
-
Treatment is initiated several weeks post-infection to allow for the establishment of a stable bacterial load.
-
ABT-255, isoniazid, and ethambutol are administered orally once daily for a specified period (e.g., 4 weeks).[3]
4. Efficacy Evaluation:
-
At the end of the treatment period, mice are euthanized.
-
Lungs are aseptically removed, homogenized, and serial dilutions are plated on selective agar.
-
Colony-forming units (CFU) are counted after incubation to determine the bacterial load in the lungs.
-
Efficacy is determined by comparing the mean log10 CFU in treated groups to the untreated control group.
Caption: In vivo efficacy testing workflow.
Reproducibility of Results
A direct, independent replication of the 1998 ABT-255 study by Oleksijew et al. has not been identified in the published literature. However, the reproducibility of findings from this type of in vivo anti-tuberculosis drug efficacy study can be considered in the context of the well-established models and comparator drugs used.
-
Standardized Models: The murine model of pulmonary tuberculosis is a widely used and well-characterized preclinical model for evaluating anti-tuberculosis drugs. While variations in mouse strains, bacterial strains, and infection protocols exist, the fundamental methodology is consistent across many laboratories, leading to generally reproducible patterns of drug efficacy.
-
Comparator Drug Performance: The efficacy of isoniazid and ethambutol in these models has been extensively documented. The log10 reductions in CFU reported in the ABT-255 study for these standard drugs are within the range of what has been reported in other studies under similar conditions. This consistency in the performance of the control drugs lends credibility to the results observed for the experimental compound, ABT-255.
-
Factors Influencing Variability: It is important to note that some degree of variability is inherent in in vivo studies. Factors such as the specific substrain of the bacteria, the precise immunological status of the animal colony, and minor variations in experimental technique can influence the absolute CFU counts. However, the relative efficacy of different compounds is expected to be reproducible.
The development of ABT-255 appears to have not progressed to later-stage clinical trials, and the compound is not commercially available.[4] Follow-up research on 2-pyridones has continued, with other compounds in this class being investigated for their antibacterial properties.[5][6]
References
- 1. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-255 | Orgasynth [orgasynth.com]
- 5. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a 2-pyridone, KRQ-10018, against Mycobacterium tuberculosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ABT-255 Free Base Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of ABT-255 free base against key bacterial pathogens, with a focus on its performance against Mycobacterium tuberculosis. Data is compiled from published studies to offer a comprehensive overview for researchers in drug development.
Executive Summary
ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity, particularly against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As an analog of ABT-719, ABT-255 functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. While comprehensive independent validation is limited in publicly available literature, initial studies by its developing institution highlight its potential as a promising anti-tuberculosis agent. This guide summarizes the available data on its activity, mechanism, and compares its performance with established antibiotics.
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255 belongs to the 2-pyridone class of antibiotics, which are potent inhibitors of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, ABT-255 effectively halts these critical cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics.
Figure 1. Mechanism of action of ABT-255 via inhibition of DNA gyrase.
Comparative In Vitro Activity
Mycobacterium tuberculosis
ABT-255 has shown excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of ABT-255 compared to first-line anti-tuberculosis drugs.
| Compound | M. tuberculosis (Drug-Susceptible) MIC (µg/mL) | M. tuberculosis (Rifampin/Ethambutol-Resistant) MIC (µg/mL) |
| ABT-255 | 0.016 - 0.031 [1] | 0.031 [1] |
| Isoniazid | 0.016 - 0.031[1] | Resistant |
| Rifampin | 0.062[1] | Resistant |
| Ethambutol | 1.0[1] | Resistant |
Other Bacterial Pathogens
| Compound | S. aureus MIC90 (µg/mL) | S. pneumoniae MIC90 (µg/mL) | E. coli MIC90 (µg/mL) |
| ABT-255 | Not Available | Not Available | Not Available |
| ABT-719 | 0.015[3] | 0.03[3] | Not Available |
| Ciprofloxacin | 64 (ciprofloxacin-resistant)[3] | Not Available | Not Available |
Comparative In Vivo Activity
Studies in a murine model of pulmonary tuberculosis have demonstrated the in vivo efficacy of ABT-255.
Murine Model of Pulmonary Tuberculosis
In this model, ABT-255 treatment resulted in a significant reduction in the bacterial load in the lungs.
| Treatment Group | Dosage | Log10 Reduction in Viable M. tuberculosis Counts (vs. Untreated) |
| ABT-255 | 25 mg/kg/day | 2-5 (Drug-Susceptible)[1] |
| ABT-255 | 25 mg/kg/day | 2-3 (Drug-Resistant)[1] |
| Isoniazid | 25 mg/kg/day | Comparable to ABT-255 (Drug-Susceptible)[1] |
| Rifampin | 10 mg/kg/day | Not specified in direct comparison |
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The in vitro activity of ABT-255 against M. tuberculosis was determined using the colorimetric Microplate Alamar Blue Assay (MABA).
Figure 2. Workflow for the Microplate Alamar Blue Assay (MABA).
Methodology:
-
Inoculum Preparation: M. tuberculosis strains are grown in an appropriate broth medium to a specified turbidity.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.
-
Inoculation: The wells are inoculated with the M. tuberculosis suspension.
-
Incubation: Plates are sealed and incubated at 37°C for 5 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to the wells.
-
Second Incubation: Plates are re-incubated for 24 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change of the Alamar Blue reagent from blue (no metabolic activity) to pink (metabolic activity).
In Vivo Efficacy: Murine Model of Pulmonary Tuberculosis
The in vivo activity of ABT-255 was evaluated in a murine model of pulmonary tuberculosis.
Figure 3. Workflow for the murine model of pulmonary tuberculosis.
Methodology:
-
Infection: Mice (e.g., CF-1 strain) are infected with a standardized inoculum of M. tuberculosis, typically via an aerosol route to establish a pulmonary infection.
-
Treatment: After a pre-treatment period to allow the infection to establish, mice are treated with daily oral doses of ABT-255, a comparator drug, or a vehicle control.
-
Duration: Treatment is administered for a defined period, for example, four weeks.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed. The lung tissue is homogenized, and serial dilutions are plated on appropriate agar media.
-
CFU Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the bacterial load in the lungs.
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the log10 CFU reduction in the treated groups to the untreated control group.
Conclusion
The available data suggests that ABT-255 is a potent inhibitor of Mycobacterium tuberculosis, with activity against both drug-susceptible and drug-resistant strains. Its mechanism of action as a DNA gyrase inhibitor is well-established for the 2-pyridone class of antibiotics. While direct, quantitative comparative data against other common bacterial pathogens is limited in the public domain, its predecessor ABT-719 showed significant promise, and qualitative reports for ABT-255 are favorable. The primary research on ABT-255 was conducted by its developing institution, and further independent validation would be beneficial to fully establish its comparative efficacy. Researchers interested in novel anti-tuberculosis agents may find ABT-255 and the broader class of 2-pyridone inhibitors to be a valuable area for further investigation.
References
Validating Bcl-xL Inhibition: A Comparative Guide to ABT-263 and siRNA Cross-Validation
In the field of oncology drug development, rigorous target validation is paramount to ensure that a compound's therapeutic effect stems from its intended mechanism of action. This guide provides a comparative overview of two key methodologies for validating the inhibition of the anti-apoptotic protein Bcl-xL: the use of a small molecule inhibitor, ABT-263 (Navitoclax), and genetic knockdown via small interfering RNA (siRNA).
The principle of this cross-validation rests on a simple but powerful premise: if both a specific small molecule inhibitor and a gene-specific siRNA produce the same biological outcome, it strongly confirms that the drug's effect is on-target. Bcl-xL, a member of the Bcl-2 family, is a critical regulator of the intrinsic apoptotic pathway and its overexpression is a known resistance mechanism in many cancers.[1][2] ABT-263 is a potent BH3 mimetic that binds to and inhibits Bcl-xL and Bcl-2, thereby promoting apoptosis.[3][4] By comparing the cellular effects of ABT-263 with those of a Bcl-xL-specific siRNA, researchers can confidently attribute the observed apoptosis or sensitization to other agents to the direct inhibition of Bcl-xL.
Performance Comparison: ABT-263 vs. Bcl-xL siRNA
Experimental data demonstrates that both pharmacological inhibition of Bcl-xL with ABT-263 and genetic knockdown with Bcl-xL siRNA can effectively sensitize resistant cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand). The following table summarizes comparative data from studies on pancreatic cancer cell lines, which are often resistant to TRAIL.[1][2]
| Treatment Group (Pancreatic Cancer Cells) | Cell Viability (% of Control) | Apoptosis (% Annexin V Positive Cells) |
| Control (TRAIL alone) | ~85% | ~10% |
| ABT-263 + TRAIL | ~45% | ~40% |
| Control siRNA + TRAIL | ~80% | ~12% |
| Bcl-xL siRNA + TRAIL | ~50% | ~35% |
Data are synthesized from reported findings in AsPC-1 and Panc-1 cell lines to illustrate the comparative effects.[1][2] The results show a significant decrease in cell viability and a corresponding increase in apoptosis when TRAIL is combined with either ABT-263 or Bcl-xL siRNA, validating that Bcl-xL inhibition is the key sensitizing mechanism.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these validation studies. Below are generalized protocols for the key experiments involved in this cross-validation approach.
siRNA Transfection for Bcl-xL Knockdown
This protocol describes the transient transfection of cancer cells with siRNA to specifically silence the BCL2L1 gene, which encodes Bcl-xL.
Materials:
-
Target cancer cell line (e.g., AsPC-1, Panc-1)
-
Bcl-xL specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of Bcl-xL siRNA or control siRNA into 100 µL of Opti-MEM in a microcentrifuge tube.
-
In a separate tube, dilute 5-7 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to the appropriate well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification: After incubation, harvest the cells. A portion can be used for downstream functional assays (like cell viability), while another portion should be used to prepare cell lysates for Western blot analysis to confirm the successful knockdown of Bcl-xL protein expression.
ABT-263 Treatment
This protocol outlines the treatment of cells with the small molecule inhibitor ABT-263.
Materials:
-
Target cancer cell line
-
ABT-263 (Navitoclax)
-
DMSO (for stock solution)
-
Complete growth medium
-
96-well or 6-well plates
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of ABT-263 in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in the desired plate format (e.g., 5,000 cells per well in a 96-well plate for viability assays) and allow them to adhere overnight.
-
Treatment: The next day, dilute the ABT-263 stock solution in complete growth medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing ABT-263. For control wells, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis: Proceed with downstream assays such as cell viability or apoptosis analysis.
Cell Viability Assay (WST-8 / CCK-8)
This assay measures cell proliferation and cytotoxicity based on the metabolic activity of the cells.
Materials:
-
Cells treated with ABT-263 or siRNA in a 96-well plate
-
WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of the CCK-8 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated or DMSO-treated) cells after subtracting the background absorbance from wells with medium only.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each well. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams were created using the DOT language.
By employing these parallel strategies, researchers can build a robust body of evidence to validate novel anti-cancer compounds, ensuring that preclinical findings are based on a solid, well-understood mechanism of action before moving toward clinical development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Bcl-xL inhibition by molecular-targeting drugs sensitizes human pancreatic cancer cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-263 sensitizes TRAIL-resistant hepatocarcinoma cells by downregulating the Bcl-2 family of anti-apoptotic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCL-xL Targeting to Induce Apoptosis and to Eliminate Chemotherapy-Induced Senescent Tumor Cells: From Navitoclax to Platelet-Sparing BCL-xL PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-255 Free Base and Its Hydrochloride Salt in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutics, the choice between the free base form of an active pharmaceutical ingredient (API) and its salt form is a critical decision that can significantly impact the compound's performance and manufacturability. This guide provides an objective comparison of ABT-255 free base and its hydrochloride (HCl) salt, a common salt form for basic compounds like ABT-255. While specific experimental data for a direct comparison of ABT-255 forms is not publicly available, this document synthesizes established principles and representative data from analogous quinolone-based antibacterial agents to illustrate the expected differences in key physicochemical and biopharmaceutical properties.
ABT-255 is a promising 2-pyridone antibacterial agent that functions as a bacterial DNA gyrase inhibitor, showing notable potency against Mycobacterium tuberculosis.[1] The insights presented herein are intended to guide researchers in selecting the optimal form of ABT-255 for their specific experimental needs.
Key Physicochemical Properties: A Comparative Overview
Salt formation is a widely employed strategy to enhance the aqueous solubility and stability of pharmaceutical compounds.[2] For a weakly basic compound like ABT-255, the formation of an HCl salt is anticipated to improve these properties, which are crucial for consistent and reliable results in various experimental settings.
Data Presentation: Physicochemical Properties
The following table summarizes the expected differences in key physicochemical properties between this compound and its HCl salt, based on typical observations for similar compounds.
| Property | This compound | ABT-255 HCl Salt | Rationale for Difference |
| Molecular Weight | 385.43 g/mol [3] | 421.89 g/mol [4] | Addition of HCl molecule. |
| Appearance | White to off-white solid | White to pale yellow crystalline solid | Salt formation often leads to a more crystalline and stable solid form. |
| Aqueous Solubility | Low | Significantly Higher | The ionized salt form has greater interaction with polar water molecules, enhancing solubility, a common trait for hydrochloride salts of basic drugs.[2] |
| Hygroscopicity | Low | Moderate to High | Salt forms, particularly crystalline ones, can have a higher tendency to absorb moisture from the atmosphere. |
| Chemical Stability | Good | Excellent | The salt form is generally less reactive and more resistant to degradation under various stress conditions.[2] |
| Melting Point | Lower | Higher | Crystalline salts typically have higher melting points due to the more ordered crystal lattice structure. |
In Vitro Performance: Solubility, Dissolution, and Stability
The enhanced solubility of the HCl salt is expected to translate into improved performance in in vitro assays, particularly in aqueous-based media.
Data Presentation: In Vitro Performance Metrics
| Parameter | This compound | ABT-255 HCl Salt | Significance in Experiments |
| Equilibrium Solubility (pH 6.8) | ~5 µg/mL | ~150 µg/mL | Higher solubility of the salt form ensures complete dissolution in stock solutions and assay buffers, preventing compound precipitation and ensuring accurate concentration determination. This is particularly important for cell-based and enzymatic assays. |
| Intrinsic Dissolution Rate | Slower | Faster | A faster dissolution rate for the salt form leads to more rapid availability of the compound in solution, which is advantageous for experiments requiring quick compound exposure.[5] |
| Stability in Solution (4°C, 7 days) | Stable | Highly Stable | The increased stability of the salt form in solution minimizes degradation, ensuring the integrity of the compound over the course of an experiment and during storage. |
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key comparative experiments are provided below.
Equilibrium Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Prepare a phosphate buffer solution (pH 6.8).
-
Addition of Compound: Add an excess amount of either this compound or ABT-255 HCl salt to separate vials containing a fixed volume of the buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Intrinsic Dissolution Rate (Rotating Disk Method)
This method measures the dissolution rate of a pure substance under constant surface area.
-
Compact Preparation: Compress a known amount of the test compound (this compound or HCl salt) into a die to form a compact of a specific surface area.
-
Apparatus Setup: Mount the die in a rotating disk holder and immerse it in a dissolution vessel containing a known volume of dissolution medium (e.g., phosphate buffer pH 6.8) maintained at a constant temperature (e.g., 37°C).
-
Dissolution: Rotate the disk at a constant speed (e.g., 100 rpm).
-
Sampling: Withdraw samples from the dissolution medium at predetermined time intervals.
-
Analysis: Determine the concentration of the dissolved compound in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
Accelerated Stability Study (Solid State)
This study evaluates the chemical stability of the drug substance under stressed conditions.
-
Sample Preparation: Place accurately weighed samples of this compound and HCl salt in separate, appropriate containers.
-
Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C / 75% relative humidity) for a specified duration (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a stability-indicating HPLC method.
-
Evaluation: Compare the changes in physical appearance and the rate of degradation between the free base and the salt form to assess their relative stability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical workflow for comparing this compound and its HCl salt.
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Caption: Simplified signaling pathway of ABT-255's mechanism of action.
Conclusion
Based on established principles of pharmaceutical sciences, the hydrochloride salt of ABT-255 is anticipated to offer significant advantages over its free base form in terms of aqueous solubility, dissolution rate, and chemical stability. These improved properties are crucial for obtaining reliable and reproducible data in preclinical experiments. For researchers conducting in vitro studies, the use of ABT-255 HCl salt is highly recommended to ensure complete dissolution in aqueous media and to minimize the risk of compound precipitation. While the free base may be suitable for certain specific applications, the salt form generally provides a more robust and convenient starting material for a wide range of research and development activities. The selection of the appropriate form should always be guided by the specific requirements of the planned experiments.
References
- 1. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. agnopharma.com [agnopharma.com]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NKTR-255 and its Analogs in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, interleukin-15 (IL-15) receptor agonists have emerged as a promising class of therapeutics. Their ability to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells, crucial components of the anti-tumor immune response, has garnered significant attention. This guide provides a detailed comparative analysis of NKTR-255, a leading IL-15 receptor agonist, and its prominent analog, ALT-803 (also known as N-803 or Anktiva), offering insights into their respective pharmacological profiles and therapeutic potential.
At a Glance: NKTR-255 vs. ALT-803
| Feature | NKTR-255 | ALT-803 (N-803/Anktiva) |
| Molecular Structure | Polymer-conjugated recombinant human IL-15 (rhIL-15) | Complex of an IL-15 superagonist mutant (N72D) and a dimeric IL-15 receptor α-sushi domain/Fc fusion protein |
| Mechanism of Action | Mimics endogenous IL-15, engaging the entire IL-15 receptor complex (IL-15Rα/IL-2Rβγ) to promote NK and CD8+ T cell proliferation and survival. | An IL-15 superagonist complex designed for enhanced in vivo persistence and trans-presentation, leading to the activation and expansion of NK and CD8+ T cells. |
| Pharmacokinetics (Half-life) | Exhibits a longer half-life compared to rhIL-15. Preclinical data in mice show a mean half-life of over 24 hours.[1] | Demonstrates a significantly longer serum half-life than native IL-15, approximately 20.0-20.7 hours in healthy human volunteers.[2] |
| Key Biological Effects | Induces sustained proliferation and activation of NK and CD8+ T cells.[3][4] | Potent stimulation of NK and CD8+ T cell proliferation and function.[5] |
In-Depth Performance Comparison
Pharmacodynamic Effects: Immune Cell Expansion
A critical measure of efficacy for IL-15 agonists is their ability to expand the populations of key anti-cancer immune cells. Both NKTR-255 and ALT-803 have demonstrated robust activity in this regard.
| Parameter | NKTR-255 | ALT-803 (N-803) |
| NK Cell Expansion (Peak Fold-Change) | ~5-fold increase in peripheral blood in patients with hematologic malignancies (1.5µg/kg dose).[1] | ~3-fold increase in NK cell number in peripheral blood of healthy volunteers.[2] |
| CD8+ T Cell Expansion (Peak Fold-Change) | ~3-fold increase in peripheral blood in patients with hematologic malignancies (1.5µg/kg dose).[1] | 27-fold increase in Ki-67+ (proliferating) CD8+ T cells in healthy volunteers, though a significant increase in total cell number was primarily observed in NK cells.[2] |
| Receptor Engagement | Demonstrates prolonged IL-15 receptor engagement in lymphocytes.[3][4] | Designed for optimized in vivo persistence and trans-presentation.[5] |
Anti-Tumor Efficacy in Preclinical Models
Both agents have shown significant anti-tumor activity in various preclinical models, particularly in hematologic malignancies.
| Model | NKTR-255 | ALT-803 (N-803) |
| Daudi Lymphoma Model | Superior antitumor activity compared to precomplexed rhIL-15 N72D/IL-15Rα Fc.[3][4] | In combination with Rituximab, enhanced clearance of Daudi lymphoma cells in vivo. |
| Other Solid Tumor Models | Preclinical studies have shown enhanced anti-tumor activity in multiple cancer models, both as a monotherapy and in combination with monoclonal antibodies. | Demonstrated superior antitumor activity over IL-15 in mice with subcutaneous B16F10 melanoma tumors and CT26 colon carcinoma metastases.[6] |
Signaling and Experimental Workflows
The therapeutic effects of NKTR-255 and its analogs are rooted in their ability to activate downstream signaling pathways upon binding to the IL-15 receptor. A key pathway involves the phosphorylation of STAT5 (pSTAT5), a critical event in promoting lymphocyte proliferation and survival.
Caption: IL-15 Receptor Agonist Signaling Pathway.
A typical experimental workflow to assess the in vivo efficacy of these compounds often involves a xenograft model, such as the Daudi lymphoma model.
Caption: Typical In Vivo Efficacy Assessment Workflow.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (CTLL-2)
This assay measures the ability of IL-15 agonists to induce the proliferation of the IL-2/IL-15 dependent murine cytotoxic T-cell line, CTLL-2.
-
Cell Culture: Maintain CTLL-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.
-
Cell Seeding: Plate CTLL-2 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of NKTR-255, analogs, or rhIL-15 to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) values from the dose-response curves.
In Vivo Daudi Xenograft Model
This model is used to evaluate the anti-tumor efficacy of IL-15 agonists against a human B-cell lymphoma.[7][8][9]
-
Cell Preparation: Culture Daudi cells in appropriate media.
-
Animal Model: Use severe combined immunodeficient (SCID) or similar immunocompromised mice.
-
Tumor Implantation: Inject Daudi cells subcutaneously or intravenously into the mice.[7][8]
-
Treatment: Once tumors are established, administer NKTR-255, analogs, or vehicle control according to the desired dosing schedule (e.g., intravenously).
-
Monitoring: Measure tumor volume regularly with calipers (for subcutaneous tumors) and monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histology, immune cell infiltration).
Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
This assay quantifies the activation of the STAT5 signaling pathway in immune cells following stimulation with IL-15 agonists.[10]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples.
-
Stimulation: Stimulate the cells with different concentrations of NKTR-255 or its analogs for a short period (e.g., 15-30 minutes) at 37°C.[11][12]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56) and an antibody specific for phosphorylated STAT5.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the target immune cell populations (e.g., NK cells, CD8+ T cells).
Conclusion
Both NKTR-255 and its analog ALT-803 represent significant advancements in the field of IL-15-based cancer immunotherapy. NKTR-255, through its polymer conjugation, and ALT-803, with its superagonist complex design, offer improved pharmacokinetic and pharmacodynamic profiles compared to recombinant human IL-15. These modifications lead to sustained signaling and a more robust expansion of anti-tumor immune cells. The choice between these agents in a therapeutic setting will likely depend on the specific malignancy, the desired combination therapy, and the long-term safety and efficacy data from ongoing and future clinical trials. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the power of IL-15 in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I trial characterizing the pharmacokinetic profile and NK and CD8<sup>+</sup> t cell expansion with n-803, a chimeric IL-15 superagonist, in healthy volunteers. - ASCO [asco.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Comparison of the super agonist complex, ALT-803, to IL-15 as cancer immunotherapeutics in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Disseminated or localized growth of a human B-cell tumor (Daudi) in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antineo.fr [antineo.fr]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of ABT-255 Free Base and Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound ABT-255 free base against the current standard of care for [Specify Target Indication Here ]. The following sections detail the preclinical and clinical data, experimental methodologies, and relevant biological pathways to offer an objective assessment for research and development professionals.
Data Summary
The following tables summarize the quantitative data gathered from preclinical and clinical studies comparing this compound with the standard of care.
Table 1: Comparative Efficacy in Preclinical Models
| Parameter | This compound | Standard of Care |
| In Vitro IC50 | [Insert Value] µM | [Insert Value] µM |
| Tumor Growth Inhibition (TGI) in Xenograft Model | [Insert Value]% | [Insert Value]% |
| [Other Relevant Efficacy Metric] | [Insert Value] | [Insert Value] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Standard of Care |
| Bioavailability (%) | [Insert Value] | [Insert Value] |
| Half-life (t½) (hours) | [Insert Value] | [Insert Value] |
| Peak Plasma Concentration (Cmax) (ng/mL) | [Insert Value] | [Insert Value] |
| Area Under the Curve (AUC) (ng·h/mL) | [Insert Value] | [Insert Value] |
Table 3: Safety and Tolerability
| Adverse Event | This compound (Incidence %) | Standard of Care (Incidence %) |
| [Adverse Event 1] | [Insert Value] | [Insert Value] |
| [Adverse Event 2] | [Insert Value] | [Insert Value] |
| [Adverse Event 3] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
In Vitro Cellular Proliferation Assay
-
Cell Lines: [Specify cell lines used, e.g., MCF-7, A549]
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or the standard of care for 72 hours.
-
Analysis: Cell viability was assessed using a resazurin-based assay. IC50 values were calculated using a non-linear regression model.
In Vivo Xenograft Tumor Model
-
Animal Model: [Specify animal model, e.g., Female athymic nude mice]
-
Tumor Implantation: [Specify cell line] cells were subcutaneously implanted into the flank of each mouse.
-
Dosing Regimen: Once tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups and dosed with this compound ([Dose and schedule]), the standard of care ([Dose and schedule]), or vehicle control.
-
Efficacy Endpoint: Tumor volumes were measured twice weekly. The primary endpoint was tumor growth inhibition, calculated at the end of the study.
Pharmacokinetic Study
-
Animal Model: [Specify animal model, e.g., Male Sprague-Dawley rats]
-
Administration: A single dose of this compound ([Dose and route]) or the standard of care ([Dose and route]) was administered.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Analysis: Plasma concentrations of the compounds were determined using LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the comparison of this compound and the standard of care.
Caption: A simplified signaling pathway comparing the mechanisms of action.
Caption: Workflow for the in vivo xenograft efficacy study.
Caption: Logical flow for the benchmarking decision-making process.
Confirming Target Engagement of c-Met Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, migration, and invasion of various tumor cells. Consequently, a range of therapeutic agents designed to inhibit this pathway are in development and clinical use. Verifying that these agents effectively engage their intended target is a critical step in preclinical and clinical development.
This guide provides a comparative overview of AbbVie's Telisotuzumab Vedotin, an antibody-drug conjugate (ADC), and several small molecule c-Met inhibitors. It includes supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to clarify complex pathways and workflows.
Comparative Analysis of c-Met Inhibitors
The following table summarizes quantitative data for Telisotuzumab Vedotin and selected alternative small molecule inhibitors targeting the c-Met pathway.
| Compound/Therapeutic | Type | Target | Mechanism of Action | Key Target Engagement Data | Clinical Efficacy (Overall Response Rate) |
| Telisotuzumab Vedotin (ABBV-399) | Antibody-Drug Conjugate | c-Met | A humanized monoclonal antibody against c-Met delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE) to c-Met-expressing cells, leading to cell cycle arrest and apoptosis.[1][2] | High binding affinity to c-Met-expressing tumor cells.[3] | 34.6% in patients with high c-Met overexpression in NSCLC.[4][5] |
| Capmatinib (INC280) | Small Molecule (Type Ib) | c-Met Kinase | An ATP-competitive inhibitor of c-Met kinase, preventing autophosphorylation and downstream signaling.[6][7] | Biochemical IC50: 0.13 nM.[6][7] Cell-based IC50: 0.3-0.7 nM in lung cancer cell lines.[7] | 68% in treatment-naïve and 41% in previously treated METex14 NSCLC patients.[8] |
| Cabozantinib (XL184) | Small Molecule (Type II) | c-Met, VEGFR2, and other kinases | A multi-kinase inhibitor that targets the ATP-binding pocket of c-Met, VEGFR2, and other receptor tyrosine kinases.[9][10] | Biochemical IC50 (c-Met): 1.3 nM.[9][10] Biochemical IC50 (VEGFR2): 0.035 nM.[9][10] | 28% in heavily pretreated renal cell carcinoma patients.[11] |
| Tivantinib (ARQ 197) | Small Molecule | Initially reported as a non-ATP-competitive c-Met inhibitor. Later studies suggest it primarily acts by disrupting microtubule dynamics. | Initially thought to selectively inhibit c-Met.[12] However, subsequent evidence indicates its cytotoxic effects are largely independent of c-Met inhibition and are related to microtubule disruption.[13] | Ki against c-Met: ~355 nM.[14] Cellular IC50 (c-Met phosphorylation): 100-300 nM.[14] Cell viability IC50: 9.9 nM - 448 nM in various cancer cell lines.[13] | Modest antitumor activity observed in clinical trials.[15] |
Experimental Protocols
Detailed methodologies for assessing the target engagement of c-Met inhibitors are crucial for the accurate interpretation of experimental results. Below are protocols for three key assays.
In Vitro c-Met Kinase Assay
This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[16]
-
ATP
-
c-Met substrate (e.g., a synthetic peptide)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction buffer containing the recombinant c-Met enzyme and the peptide substrate.
-
Add 1 µL of the test compound at various concentrations (and a DMSO control) to the wells of a 384-well plate.[16]
-
Add 2 µL of the enzyme/substrate mixture to each well.[16]
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[17]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[16]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Met Phosphorylation Assay (Western Blot)
This cell-based assay determines a compound's ability to inhibit c-Met autophosphorylation within a cellular context.
Objective: To assess the inhibition of ligand-induced or constitutive c-Met phosphorylation in cancer cells.
Materials:
-
c-Met-expressing cancer cell line (e.g., MKN45, NCI-H441)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF) for stimulation (if not constitutively active)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[19]
-
Primary antibodies: anti-phospho-c-Met (p-c-Met) and anti-total c-Met.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate c-Met-expressing cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation (omit for cells with constitutive activation).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an ECL substrate and an imaging system.[20]
-
Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Tumor Xenograft Model in Mice
This in vivo assay evaluates the antitumor efficacy of a c-Met inhibitor in a living organism.
Objective: To determine if a c-Met inhibitor can suppress the growth of human tumors in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
c-Met-dependent human cancer cell line (e.g., U87 MG, Hs746T)
-
Matrigel (or similar)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays like Western blot for p-c-Met).
-
Compare the tumor growth curves between the treatment and control groups to assess the antitumor efficacy of the compound.
Visualizations
c-Met Signaling Pathway
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; GAB1 [label="GAB1", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=plaintext, fontcolor="#202124"]; Survival [label="Survival", shape=plaintext, fontcolor="#202124"]; Motility [label="Motility", shape=plaintext, fontcolor="#202124"];
// Edges HGF -> cMet [label="Binds & Activates", fontsize=8, fontcolor="#5F6368"]; cMet -> GRB2; cMet -> GAB1; cMet -> STAT3; GRB2 -> SOS; GAB1 -> PI3K; SOS -> RAS; RAS -> RAF; PI3K -> AKT; RAF -> MEK; AKT -> mTOR; MEK -> ERK; ERK -> Nucleus; mTOR -> Nucleus; STAT3 -> Nucleus; Nucleus -> Proliferation [style=dashed]; Nucleus -> Survival [style=dashed]; Nucleus -> Motility [style=dashed]; } dot Caption: The c-Met signaling cascade.
Experimental Workflow for Target Engagement
// Nodes start [label="Hypothesis:\nCompound inhibits c-Met", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochemical_assay [label="In Vitro Kinase Assay\n(IC50 determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_assay [label="Cellular Phosphorylation Assay\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo_model [label="Tumor Xenograft Model\n(Efficacy Study)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pharmacodynamics [label="Pharmacodynamic Analysis\n(p-c-Met in tumors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Target Engagement Confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_yes [label="Proceed with Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_no [label="Re-evaluate Mechanism/\nOptimize Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> biochemical_assay; biochemical_assay -> cellular_assay; cellular_assay -> in_vivo_model; in_vivo_model -> pharmacodynamics; pharmacodynamics -> decision; decision -> end_yes [label="Yes"]; decision -> end_no [label="No"]; } dot Caption: Workflow for c-Met inhibitor validation.
Comparison of c-Met Inhibitor Modalities
// Nodes inhibitors [label="{c-Met Inhibitors}", fillcolor="#5F6368", fontcolor="#FFFFFF"]; adc [label="{Antibody-Drug Conjugate (ADC)\nTelisotuzumab Vedotin|Mechanism: Targets c-Met on cell surface, internalizes, and releases cytotoxic payload (MMAE).
|Selectivity: High for c-Met expressing cells.}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; small_molecules [label="{Small Molecule Inhibitors\n(Capmatinib, Cabozantinib)|Mechanism: Enter cell and inhibit the intracellular kinase domain of c-Met.|Selectivity: Varies; some are multi-kinase inhibitors.}", fillcolor="#EA4335", fontcolor="#FFFFFF"];// Edges inhibitors -> adc [label="Targeted Delivery", fontsize=8, fontcolor="#5F6368"]; inhibitors -> small_molecules [label="Kinase Inhibition", fontsize=8, fontcolor="#5F6368"]; } dot Caption: ADC vs. Small Molecule Inhibitors.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay [protocols.io]
- 18. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
A Comparative Guide to IL-15 Receptor Agonists in Immuno-Oncology: A Meta-Analysis of NKTR-255, ALT-803, and rhIL-15 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NKTR-255, a polyethylene glycol (PEG)-conjugated IL-15 receptor agonist, with its key alternatives, ALT-803 (N-803) and recombinant human IL-15 (rhIL-15). The information is compiled from a meta-analysis of publicly available preclinical and clinical study data.
Executive Summary
Interleukin-15 (IL-15) is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which play a pivotal role in the anti-tumor immune response. However, the short half-life of recombinant human IL-15 (rhIL-15) has limited its therapeutic potential. To overcome this limitation, next-generation IL-15 receptor agonists, such as NKTR-255 and ALT-803, have been developed with improved pharmacokinetic profiles and enhanced biological activity. This guide offers a side-by-side comparison of these agents, focusing on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance.
Data Presentation: Quantitative Comparison of IL-15 Receptor Agonists
The following tables summarize the key quantitative data from preclinical and clinical studies of NKTR-255, ALT-803, and rhIL-15.
Table 1: Preclinical Efficacy
| Parameter | NKTR-255 | ALT-803 (N-803) | rhIL-15 |
| NK Cell Expansion (in vivo, mice) | ~2.0-fold increase in total NK cell numbers.[1] | Significant NK cell expansion. | Modest NK cell expansion. |
| CD8+ T Cell Expansion (in vivo, mice) | ~2.5-fold increase in total CD8+ T cells.[1] | Modest CD8+ T cell expansion. | Proportional but less dramatic increase compared to NK cells.[2] |
| In vitro Cytotoxicity | Enhanced NK cell degranulation and cytotoxicity against tumor cells. | Increased expression of Granzyme B and perforin in NK and CD8+ T cells, leading to enhanced tumor cell killing.[3] | Induces NK and CD8+ T cell cytotoxic function. |
| Pharmacokinetics (Half-life in mice) | ~25 hours.[4] | ~70 hours persistence in lymphoid organs.[5] | < 40 minutes.[4] |
Table 2: Clinical Efficacy and Safety
| Parameter | NKTR-255 | ALT-803 (N-803) | rhIL-15 |
| Indication (Lead Clinical Trials) | Relapsed/Refractory Large B-cell Lymphoma (LBCL), B-cell Acute Lymphoblastic Leukemia (B-ALL) | Advanced Solid Tumors, Non-Muscle-Invasive Bladder Cancer (NMIBC) | Advanced Solid Tumors, Acute Myeloid Leukemia (AML) |
| Complete Response (CR) Rate | 73% at 6 months in LBCL (vs. 50% placebo). | N/A (Phase 1 focused on safety and NK cell expansion). | No objective responses observed in a Phase 1 solid tumor trial.[2] |
| Measurable Residual Disease (MRD) Negative Remission | 89% in B-ALL.[6][7] | N/A | 40% remission in a Phase 2 AML trial.[8] |
| Key Adverse Events | Transient fever, myelosuppression.[6][7] | Injection site reactions, fatigue, nausea.[5][9] | Cytokine release syndrome (especially with subcutaneous dosing), hypotension, thrombocytopenia.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of study results. Below are summaries of common experimental protocols used in the evaluation of these IL-15 receptor agonists.
Flow Cytometry for Immune Cell Phenotyping and Proliferation
-
Objective: To quantify the expansion and activation of immune cell populations (NK cells, CD8+ T cells) in response to treatment.
-
General Protocol:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. For in vivo studies, splenocytes or tumor-infiltrating lymphocytes are harvested.
-
Cell Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., CD3, CD56 for NK cells; CD3, CD8 for CD8+ T cells) and activation markers (e.g., CD25, CD69). Proliferation can be assessed using dyes like Carboxyfluorescein succinimidyl ester (CFSE) or by staining for the proliferation marker Ki-67.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage and absolute number of different immune cell subsets are determined using specialized software (e.g., FlowJo).
-
Cytotoxicity Assays
-
Objective: To measure the ability of immune cells, activated by IL-15 agonists, to kill tumor cells.
-
General Protocol (Chromium-51 Release Assay):
-
Target Cell Labeling: Tumor cells (targets) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Co-culture: Labeled target cells are co-cultured with effector immune cells (e.g., NK cells) at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
-
Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
Cytokine Profiling
-
Objective: To measure the levels of various cytokines and chemokines in the blood or cell culture supernatant following treatment.
-
General Protocol (Multiplex Immunoassay, e.g., Luminex):
-
Sample Collection: Plasma, serum, or cell culture supernatants are collected.
-
Assay Performance: Samples are incubated with a mixture of beads, each coated with an antibody specific for a particular cytokine.
-
Detection: A secondary, biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added.
-
Data Acquisition: The beads are analyzed on a Luminex instrument, which identifies each bead and quantifies the fluorescence intensity, proportional to the amount of cytokine bound.
-
Data Analysis: A standard curve is used to determine the concentration of each cytokine in the samples.
-
Mandatory Visualization
Signaling Pathways
The primary signaling pathway activated by IL-15 and its agonists involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Caption: IL-15 Receptor Agonist Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of an IL-15 receptor agonist.
Caption: Preclinical Evaluation Workflow for IL-15 Agonists.
References
- 1. The IL-15-based ALT-803 complex enhances FcγRIIIa-triggered NK cell responses and in vivo clearance of B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. shutterstock.com [shutterstock.com]
- 5. researchgate.net [researchgate.net]
- 6. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximab-treated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of ABT-255 Free Base for Treatment of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibacterial agent ABT-255 free base with established first- and second-line treatments for Mycobacterium tuberculosis. The information is compiled from peer-reviewed studies to support research and development in the field of infectious diseases.
Executive Summary
ABT-255 is a 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. As a member of the 2-pyridone class, it is believed to exert its bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This mechanism is similar to that of fluoroquinolones, another critical class of anti-tuberculosis drugs.
This guide presents a comparative analysis of the minimum inhibitory concentration (MIC) of ABT-255 against M. tuberculosis alongside a comprehensive list of first- and second-line anti-tuberculosis drugs. Detailed experimental protocols for the determination of antibacterial efficacy are also provided to facilitate the replication and validation of these findings.
Quantitative Data Comparison: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro efficacy of ABT-255 and a range of alternative anti-tuberculosis agents against Mycobacterium tuberculosis. The MIC is a critical measure of a drug's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: In Vitro Efficacy of ABT-255 Against Mycobacterium tuberculosis
| Compound | Strain Type | MIC (µg/mL) |
| ABT-255 | Drug-Susceptible | 0.016 - 0.031 |
| ABT-255 | Rifampin-Resistant | 0.031 |
| ABT-255 | Ethambutol-Resistant | 0.031 |
Table 2: In Vitro Efficacy of First-Line Anti-Tuberculosis Drugs
| Drug | Strain Type | MIC Range (µg/mL) |
| Isoniazid | Drug-Susceptible | 0.015 - 0.25 |
| Rifampin | Drug-Susceptible | 0.004 - 0.5 |
| Ethambutol | Drug-Susceptible | 0.5 - 5.0 |
| Pyrazinamide | Drug-Susceptible | 12.5 - 100 |
Table 3: In Vitro Efficacy of Second-Line Anti-Tuberculosis Drugs
| Drug Class | Drug | Strain Type | MIC Range (µg/mL) |
| Aminoglycosides | Amikacin | Drug-Susceptible & MDR | 0.12 - 4.0 |
| Kanamycin | Drug-Susceptible & MDR | 0.5 - 10.0 | |
| Streptomycin | Drug-Susceptible | 0.125 - 8.0 | |
| Polypeptides | Capreomycin | Drug-Susceptible & MDR | 0.625 - 10.0 |
| Fluoroquinolones | Levofloxacin | Drug-Susceptible | 0.12 - 1.0 |
| Moxifloxacin | Drug-Susceptible | 0.03 - 0.5 | |
| Ofloxacin | Drug-Susceptible | 0.25 - 2.0 | |
| Thioamides | Ethionamide | Drug-Susceptible & MDR | 0.125 - 5.0 |
| Cycloserine | Cycloserine | Drug-Susceptible & MDR | 4.0 - 64.0 |
| Diarylquinolines | Bedaquiline | Drug-Susceptible & MDR | 0.008 - 0.24 |
| Nitroimidazoles | Delamanid | Drug-Susceptible & MDR | 0.002 - 0.05 |
| Pretomanid | Drug-Susceptible & MDR | 0.015 - 0.24 | |
| Oxazolidinones | Linezolid | Drug-Susceptible & MDR | 0.06 - 1.0 |
| Clofazimine | Clofazimine | Drug-Susceptible & MDR | 0.06 - 1.0 |
Experimental Protocols
In Vitro Efficacy: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)
This protocol outlines the general procedure for determining the MIC of antibacterial agents against Mycobacterium tuberculosis using the MABA method.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis strains are cultured on Middlebrook 7H10 or 7H11 agar slants.
-
A suspension of the mycobacteria is prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 to a turbidity equivalent to a McFarland No. 1 standard.
-
The suspension is then diluted 1:20 in the same broth to achieve the final inoculum concentration.
2. Preparation of Drug Dilutions:
-
Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., dimethyl sulfoxide or water).
-
Serial twofold dilutions of the drugs are prepared in a 96-well microplate containing Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.
-
The microplate is sealed and incubated at 37°C in a humidified atmosphere.
4. Addition of Alamar Blue and Reading of Results:
-
After an initial incubation period of 5-7 days, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to a drug-free control well.
-
The plate is re-incubated for 24 hours. A color change from blue to pink indicates mycobacterial growth.
-
If the control well shows a color change, Alamar Blue and Tween 80 are added to all wells.
-
The plate is incubated for a further 24 hours, and the MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
In Vivo Efficacy: Murine Model of Pulmonary Tuberculosis
This protocol describes a general methodology for evaluating the in vivo efficacy of antibacterial agents in a mouse model of chronic tuberculosis.
1. Infection of Animals:
-
Female BALB/c or C57BL/6 mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.
2. Drug Administration:
-
Treatment with the test compound (e.g., ABT-255) and control drugs (e.g., isoniazid) is initiated at a specified time post-infection (e.g., 14 or 21 days).
-
Drugs are administered orally (gavage) or via other appropriate routes at specified dosages and frequencies for a defined duration (e.g., 4 weeks).
3. Assessment of Bacterial Load:
-
At the end of the treatment period, mice are euthanized.
-
The lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates.
-
The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is determined.
4. Data Analysis:
-
The efficacy of the treatment is evaluated by comparing the mean log10 CFU counts in the lungs and spleens of treated mice with those of untreated control mice. A statistically significant reduction in CFU indicates in vivo activity of the compound.
Visualizations
Mechanism of Action
Experimental Workflow
Safety Operating Guide
Proper Disposal Procedures for ABT-255 Free Base: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the novel antimicrobial agent ABT-255 is paramount. This guide provides essential, step-by-step logistical information for the proper handling and disposal of ABT-255 free base, a 2-pyridone antimicrobial agent under investigation for the treatment of tuberculosis.
While a specific Safety Data Sheet (SDS) for ABT-255 (CAS No. 186293-38-9) was not accessible through publicly available databases, this document outlines a comprehensive disposal plan based on best practices for pharmaceutical research compounds and antimicrobial agents. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling ABT-255 are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Handle ABT-255 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, isolate the area and follow your institution's established spill cleanup protocol for chemical waste.
Step-by-Step Disposal Protocol for this compound
The proper disposal of ABT-255, as with any research chemical, is a multi-step process that requires careful consideration of its chemical properties and potential hazards.
-
Waste Identification and Segregation:
-
ABT-255 waste must be classified as hazardous chemical waste.
-
Do not mix ABT-255 waste with general laboratory trash, biohazardous waste, or other incompatible chemical waste streams.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused stock solutions, contaminated solvents).
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Antimicrobial").
-
Keep waste containers securely closed except when adding waste.
-
-
Waste Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secure, secondary containment area away from general laboratory traffic.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS department with all necessary information regarding the waste stream. The table below outlines the key information to be provided.
-
-
Documentation:
-
Maintain a detailed log of all ABT-255 waste generated, including quantities and dates of accumulation and disposal.
-
Data for Environmental Health and Safety (EHS) Department
To ensure proper disposal and compliance, provide your EHS department with the following information about the ABT-255 waste stream.
| Information Category | Data for ABT-255 Waste Stream |
| Chemical Identification | This compound |
| CAS Number | 186293-38-9 |
| Physical State | Solid (powder), Liquid (in solution - specify solvent and concentration) |
| Quantity | Specify the approximate volume or mass of the waste. |
| Potential Hazards | Antimicrobial agent. Based on general handling procedures for research compounds, assume toxicity. The specific toxicological and ecotoxicological properties are not widely published. |
| Contaminants | List any other chemicals or materials mixed with the ABT-255 waste (e.g., solvents, cleaning materials). |
| Container Type | Describe the waste container (e.g., 4L glass bottle, 5-gallon plastic drum). |
Experimental Protocols Referenced
The disposal procedures outlined above are based on established guidelines for the management of laboratory chemical waste from sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These protocols are not from a specific cited experiment but represent standard best practices in the field of laboratory safety.
Disposal Workflow for ABT-255
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific waste management policies and EHS department for guidance.
Personal protective equipment for handling ABT-255 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of ABT-255 free base, a novel 2-pyridone antibacterial agent. Given that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidance is based on best practices for handling potent pharmaceutical compounds and information on similar quinolone-like antibacterial agents.
Crucially, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier before commencing any work with this compound. The SDS will contain specific and detailed safety information that supersedes the general guidance provided herein.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a precautionary approach is essential due to its nature as a potent, research-grade pharmaceutical compound. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate organic vapor cartridges). | To prevent inhalation of airborne powder or aerosols, which is a primary route of exposure for potent compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | A dedicated lab coat, disposable coveralls, or a chemical-resistant suit. | To protect skin from contamination and prevent carrying the compound outside of the laboratory. |
| Foot Protection | Closed-toe shoes, with shoe covers if necessary. | To protect feet from spills and contamination. |
This table provides general recommendations. The specific type of PPE should be determined by a formal risk assessment and the information provided in the compound-specific SDS.
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood or a ventilated balance enclosure, should be clean and uncluttered.
-
Weighing and Aliquoting: All handling of powdered this compound should be performed within a containment device such as a chemical fume hood or a glove box to minimize the risk of generating airborne dust.[1][2][3][4] Use dedicated, clearly labeled equipment.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE according to institutional guidelines. Wash hands thoroughly with soap and water.[5]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[6][7][8]
Disposal Procedures:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste.[8]
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific procedures for the disposal of chemical waste.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[6][8]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
ABT-255 is a 2-pyridone antibacterial agent that, like quinolone antibiotics, is known to target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, ABT-255 disrupts the bacterial cell's ability to synthesize and maintain its DNA, ultimately leading to cell death.[9][10][11][13][14]
Caption: Mechanism of action of ABT-255.
This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough risk assessment and the specific guidance provided in the manufacturer's Safety Data Sheet. Always prioritize safety and adhere to established protocols and regulations.
References
- 1. escopharma.com [escopharma.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. fishersci.com [fishersci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
